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4-Amino-1-methylpiperidin-2-one dihydrochloride Documentation Hub

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  • Product: 4-Amino-1-methylpiperidin-2-one dihydrochloride
  • CAS: 1797374-82-3

Core Science & Biosynthesis

Foundational

Difference between 4-Amino-1-methylpiperidin-2-one free base and dihydrochloride salt

An In-depth Technical Guide to the Physicochemical and Functional Distinctions of 4-Amino-1-methylpiperidin-2-one Executive Summary This technical guide analyzes the critical differences between 4-Amino-1-methylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical and Functional Distinctions of 4-Amino-1-methylpiperidin-2-one

Executive Summary

This technical guide analyzes the critical differences between 4-Amino-1-methylpiperidin-2-one (Free Base) and its Hydrochloride salts .

Critical Scientific Clarification: While "dihydrochloride" salts are common for diamines (e.g., 4-Amino-1-methylpiperidine), the compound is a lactam-amine . The lactam nitrogen is non-basic under physiological conditions. Therefore, the Monohydrochloride is the standard, stable stoichiometric salt. A "Dihydrochloride" of this specific structure would require protonation of the amide oxygen in superacidic media and is thermodynamically unstable for isolation. This guide focuses on the Free Base vs. Monohydrochloride comparison, while explicitly modeling the theoretical instability of the dihydrochloride form to correct potential misconceptions in procurement or synthesis planning.

Chemical Structure & Basicity Profile

The functional disparity between the free base and the salt is dictated by the protonation state of the C4-primary amine versus the N1-lactam.

Structural Analysis
  • System: Piperidin-2-one (Valerolactam) ring.

  • Site A (C4-Amine): Primary amine (

    
    ). 
    
    
    
    hybridized. Highly basic (
    
    
    ).
  • Site B (N1-Lactam): Amide nitrogen. The lone pair is delocalized into the carbonyl oxygen. Non-basic (

    
     to 
    
    
    
    ).
  • Site C (Carbonyl Oxygen): Weakly basic, only protonated in concentrated strong acids.

Protonation States (Graphviz Diagram)

The following diagram illustrates the stepwise protonation, demonstrating why the Monohydrochloride is the "stopping point" for stable isolation.

ProtonationPathway FreeBase Free Base (Neutral Liquid) Stable MonoHCl Monohydrochloride (C4-NH3+ Cl-) Stable Solid FreeBase->MonoHCl + 1 eq. HCl (pH < 9) DiHCl Dihydrochloride (O-Protonated Amide) Unstable / Transient MonoHCl->DiHCl + Excess HCl (Conc. Acid only) DiHCl->MonoHCl Moisture/Air (Rapid Hydrolysis)

Figure 1: Protonation pathway of 4-Amino-1-methylpiperidin-2-one. The transition to Dihydrochloride is reversible and unstable outside of anhydrous, high-acidity environments.

Comparative Properties: Free Base vs. Hydrochloride

FeatureFree BaseMonohydrochloride (Standard Salt)
Formula


MW 128.17 g/mol 164.63 g/mol
Physical State Light yellow viscous liquid / Low-melting solidWhite to off-white crystalline solid
Solubility DCM, MeOH, EtOAc, THFWater, MeOH, DMSO; Insoluble in Et2O, Hexanes
Stability Oxidation sensitive (Amine absorbs

)
Highly stable; Non-hygroscopic (if pure)
Reactivity Nucleophilic (ready for coupling)Electrophilically dormant (Protecting group-like)
CAS (Generic) 2200475-69-8 ((R)-isomer)1260883-24-6 (Analogous Ref*)

*Note: Specific CAS for the N-methyl lactam HCl salt is often not indexed in public catalogs; researchers often generate it in situ.

Synthetic Utility & Causality[1]

When to Use the Free Base
  • Nucleophilic Substitution: When reacting the C4-amine with alkyl halides or epoxides.

  • Amide Coupling: Essential for peptide bond formation (e.g., EDC/NHS coupling). Using the salt requires an additional base (TEA/DIPEA) which adds salt byproducts that can complicate purification.

  • Reductive Amination: The free amine lone pair is required to attack the ketone/aldehyde.

When to Use the Hydrochloride Salt
  • Long-Term Storage: The free base is prone to air oxidation (N-oxide formation) and carbamate formation (

    
     absorption). The HCl salt "locks" the lone pair, preventing these degradation pathways.
    
  • Stoichiometry Control: Weighing a crystalline solid is more precise than dispensing a viscous, potentially hygroscopic liquid.

  • Purification: The salt can be recrystallized (e.g., from MeOH/Et2O) to remove non-basic impurities, whereas the free base liquid requires distillation or column chromatography.

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the phase transition has occurred.

Protocol A: Conversion of Salt to Free Base (Desalting)

Use this before performing sensitive nucleophilic reactions.

  • Dissolution: Dissolve 1.0 eq of the Hydrochloride salt in minimal water (approx. 5 mL/g).

  • Basification: Add 2M NaOH dropwise until pH > 12.

    • Check: Solution should become cloudy or an oil should separate (the free base is less water-soluble than the salt).

  • Extraction: Extract exhaustively with Dichloromethane (DCM) (

    
     mL/g).
    
    • Note: Avoid Ethyl Acetate if the lactam is very polar; DCM is preferred for lactams.

  • Drying: Dry combined organics over anhydrous

    
     for 15 mins.
    
  • Concentration: Filter and concentrate under reduced pressure (

    
    ).
    
  • Yield: Expect quantitative recovery of a light yellow oil.

Protocol B: Generation of the Hydrochloride Salt

Use this for purifying crude reaction mixtures or for storage.

  • Solvation: Dissolve the crude Free Base in dry Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Acidification: Add 1.1 eq of 4M HCl in Dioxane dropwise at

    
    .
    
    • Observation: A white precipitate should form immediately.

  • Isolation: Stir for 30 mins, then filter the solid under Argon.

  • Washing: Wash the filter cake with cold

    
     to remove non-basic impurities.
    
  • Drying: Vacuum dry at

    
     to remove excess HCl.
    

Theoretical "Dihydrochloride" Instability

Why does the "Dihydrochloride" not exist as a stable reagent?

For the dihydrochloride to form, the second equivalent of HCl must protonate the amide oxygen:



  • pKa Mismatch: The basicity of the amide oxygen is extremely low (

    
    ).
    
  • Hydrolysis Risk: Protonated amides are highly activated electrophiles. In the presence of even trace moisture (from the HCl gas or atmosphere), the protonated lactam is susceptible to ring-opening hydrolysis, breaking the piperidinone ring to form the open-chain amino acid derivative.

    • A mislabeled 4-Amino-1-methylpiperidine (no ketone) dihydrochloride.

    • A solvate containing trapped HCl gas, which will fume and degrade upon opening.

References

  • PubChem. (2025).[1] 4-amino-1-methylpiperidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2017). Basicity of Amines vs Amides. [Link]

Sources

Exploratory

Comprehensive Stability and Storage Profiling of 4-Amino-1-methylpiperidin-2-one Dihydrochloride

Executive Summary 4-Amino-1-methylpiperidin-2-one dihydrochloride (CAS: 1797374-82-3) is a highly specialized, functionally dense chemical building block utilized extensively in the synthesis of central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-1-methylpiperidin-2-one dihydrochloride (CAS: 1797374-82-3) is a highly specialized, functionally dense chemical building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics and oncology targets. It serves as a critical structural precursor in the development of PFKFB3 and PFKFB4 kinase inhibitors, which target the glycolytic pathways of hyperproliferative cancer cells[1].

While the dihydrochloride salt form is intentionally engineered to provide the excellent aqueous solubility required for in vitro biological screening and formulation[2], this modification introduces profound physicochemical liabilities. This technical whitepaper elucidates the mechanistic causes of the compound's instability—specifically its extreme hygroscopicity and susceptibility to acid-catalyzed degradation—and provides rigorously validated, self-contained protocols for its handling, analysis, and long-term storage.

Physicochemical Profiling & The Causality of Instability

Structural Dynamics and the Dihydrochloride Dilemma

The molecular architecture of 4-amino-1-methylpiperidin-2-one features a primary amine at the C4 position and an N-methylated lactam core. The primary amine is highly basic and readily forms a stable hydrochloride salt. However, the lactam moiety is a remarkably weak base. Forcing a second equivalent of hydrochloric acid onto this scaffold to form the dihydrochloride salt results in a highly polar, thermodynamically strained crystal lattice.

Because the second proton is only loosely associated with the lactam oxygen/nitrogen, the salt exhibits an exceptionally high affinity for atmospheric moisture (physisorption) to stabilize its charge distribution[3]. This extreme polarity drastically lowers the compound's deliquescence relative humidity (DRH).

Moisture-Induced Degradation Mechanics

When exposed to relative humidity (RH) exceeding its DRH, the compound rapidly scavenges water. This moisture uptake is not a benign physical change; it triggers a destructive chemical degradation cascade. As water is absorbed, the loosely bound second HCl equivalent dissociates into the newly formed aqueous boundary layer, drastically lowering the microenvironmental pH[3].

This hyper-acidic microenvironment catalyzes the nucleophilic attack of water on the lactam carbonyl, leading to irreversible ring-opening hydrolysis. Furthermore, under thermal or vacuum stress, the compound can undergo disproportionation, releasing HCl gas and reverting to a less soluble monohydrochloride or free base state[3].

DegradationPathway API 4-Amino-1-methylpiperidin-2-one 2HCl (Intact API) Sorption Physisorption & Deliquescence (Moisture Scavenging) API->Sorption Moisture Atmospheric Moisture (RH > 30%) Moisture->Sorption Exposure AcidicMicro Acidic Microenvironment (Loosely bound 2nd HCl) Sorption->AcidicMicro Dissolution of crystal lattice Hydrolysis Lactam Hydrolysis (Ring Opening) AcidicMicro->Hydrolysis H2O nucleophilic attack Disproportionation Disproportionation (HCl Gas Release) AcidicMicro->Disproportionation Thermal/Vacuum stress

Figure 1: Moisture-induced degradation cascade of the dihydrochloride salt.

Empirical Stability Matrices

To predict and mitigate degradation, the compound's behavior under varying environmental conditions must be quantified. Table 1 outlines the expected moisture sorption characteristics typical of highly polar piperidinone dihydrochlorides, while Table 2 dictates storage viability.

Table 1: Dynamic Vapor Sorption (DVS) Moisture Sorption Profile

Relative Humidity (% RH) Mass Change (%) Physical State Observation Classification
0 - 20% < 0.5% Free-flowing powder Stable
30 - 50% 2.0 - 5.0% Clumping, loss of flowability Moderately Hygroscopic
60 - 75% 8.0 - 15.0% Visible surface moisture Highly Hygroscopic

| > 80% | > 20.0% | Complete dissolution | Deliquescent |

Table 2: Storage Condition Matrix

Storage Condition Expected Shelf Life Risk of Deliquescence Recommended Action
Ambient (25°C, Uncontrolled RH) < 1 Week Critical Do not store on benchtop
Desiccator (RT, <10% RH) 1 - 3 Months Low Acceptable for active use

| -20°C (Sealed with Desiccant) | > 2 Years | Negligible | Gold standard for long-term |

Analytical Workflows for Quality Control

To distinguish between benign surface moisture (physisorption) and irreversible hydrate formation or degradation (chemisorption), Dynamic Vapor Sorption (DVS) is the analytical gold standard[4]. The following protocol ensures a self-validating system where moisture uptake is directly correlated with structural integrity.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
  • Instrument Calibration: Calibrate the DVS microbalance using a certified 100 mg standard. Verify the humidity sensors using saturated salt solutions (e.g., NaCl for 75% RH) to ensure environmental accuracy[5].

  • Sample Preparation: Rapidly transfer 10–15 mg of 4-amino-1-methylpiperidin-2-one dihydrochloride into a pre-tared quartz sample pan within a dry-nitrogen purged glovebox (<5% RH). Causality Note: This prevents premature moisture scavenging before the baseline mass is established[6].

  • Equilibration (Drying Phase): Subject the sample to 0% RH at 25°C under a continuous flow of dry nitrogen (200 mL/min) until the mass change is <0.002% per minute for 10 minutes. This establishes the true anhydrous baseline mass[].

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold each step until mass equilibrium is achieved ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH.

  • Data Interpretation: Analyze the hysteresis loop. A failure of the sample mass to return to the baseline during desorption indicates irreversible hydrate formation or moisture-induced degradation (chemisorption) rather than simple physisorption[4].

Best Practices for Handling and Storage

Given the aggressive deliquescence and acid-catalyzed degradation pathways of the dihydrochloride salt, standard benchtop handling is insufficient. The following protocol dictates the required inert-atmosphere workflow for maintaining API integrity.

Protocol 2: Inert-Atmosphere Handling and Aliquoting
  • Cold Chain Receipt: Upon receipt, immediately transfer the sealed shipping container to a -20°C freezer. Do not open the container until it has fully equilibrated to room temperature inside a desiccator. Causality Note: Opening cold containers in ambient air causes immediate condensation on the highly hygroscopic API.

  • Glovebox Preparation: Purge a controlled-atmosphere glovebox with ultra-pure Argon or Nitrogen until the internal sensors read <5% RH and <1 ppm O2.

  • Aliquoting: Transfer the bulk API into the glovebox. Weigh the material into single-use, amber glass vials. Causality Note: Single-use aliquots prevent the repeated freeze-thaw and moisture exposure cycles that exponentially accelerate lactam hydrolysis.

  • Sealing: Backfill each vial with Argon gas to displace any residual oxygen and moisture, then seal with PTFE-lined caps.

  • Secondary Containment: Place the sealed vials into a vacuum-sealable Mylar bag containing indicating silica gel desiccant packets. Vacuum seal the bag.

  • Long-Term Storage: Store the vacuum-sealed bags in a monitored -20°C environment, protected from light[2].

HandlingWorkflow Receipt Material Receipt (Cold Chain) Glovebox Glovebox Transfer (Argon/N2, <5% RH) Receipt->Glovebox Aliquoting Single-Use Aliquoting (Amber Vials) Glovebox->Aliquoting Sealing Vacuum Sealing (with Desiccant) Aliquoting->Sealing Storage Long-Term Storage (-20°C, Dark) Sealing->Storage

Figure 2: Optimal inert-atmosphere handling and storage workflow.

References

  • Google Patents. "WO2016180537A1 - Substituted quinoxaline derivatives".
  • USPTO. "Salt selection for basic drugs". United States Patent and Trademark Office. [Link]

  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?". American Pharmaceutical Review. [Link]

  • Crystal Pharmatech. "Applications of Dynamic Moisture Adsorption in Crystal Research". Crystal Pharmatech.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of MDM2 inhibitors using 4-Amino-1-methylpiperidin-2-one dihydrochloride

Application Note: Synthesis of MDM2 Inhibitors Using 4-Amino-1-methylpiperidin-2-one Dihydrochloride Part 1: Introduction & Strategic Context Objective: This guide details the protocol for utilizing 4-Amino-1-methylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of MDM2 Inhibitors Using 4-Amino-1-methylpiperidin-2-one Dihydrochloride

Part 1: Introduction & Strategic Context

Objective: This guide details the protocol for utilizing 4-Amino-1-methylpiperidin-2-one dihydrochloride as a critical building block in the synthesis of next-generation MDM2 (Murine Double Minute 2) inhibitors.[1][2][3]

Scientific Rationale: The inhibition of the MDM2-p53 protein-protein interaction (PPI) is a validated therapeutic strategy for restoring p53 tumor suppressor function in wild-type p53 cancers.[2][3][4] Early inhibitors like Nutlin-3a suffered from poor solubility and suboptimal pharmacokinetic (PK) profiles.[2][3] The 4-amino-1-methylpiperidin-2-one moiety serves as a high-value "solubilizing tail" and pharmacophore.[2][3] When coupled to a hydrophobic MDM2-binding core (such as a spiro-oxindole, pyrrolidine, or isoquinolinone scaffold), this piperidinone fragment:

  • Enhances Aqueous Solubility: The polar lactam and amine functionality disrupts crystal packing and increases polarity without introducing high basicity (which can lead to hERG toxicity).[3]

  • Improves Metabolic Stability: Unlike flexible alkyl chains, the rigid piperidinone ring is less prone to rapid oxidative metabolism (CYP450).[3]

  • Maintains Binding Affinity: The fragment often projects into the solvent-exposed region of the MDM2 cleft, allowing for solubility modifications that do not sterically clash with the p53 binding pocket.[3]

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Researchers.

Part 2: Chemical Context & Pre-requisites

Reagent Profile:

  • Compound: 4-Amino-1-methylpiperidin-2-one dihydrochloride[1][2][3]

  • Role: Amine Nucleophile (for Amide Coupling)

  • State: White to off-white solid (Salt form)[1][2][3]

  • Key Challenge: The dihydrochloride salt is non-nucleophilic. It must be efficiently "free-based" in situ or prior to reaction to prevent coupling failures or side reactions with coupling agents (e.g., HATU/guanidinium formation).[2][3]

Safety & Handling:

  • Hazards: Irritant (Skin/Eye/Respiratory).[3] Handle in a fume hood.

  • Stability: Hygroscopic.[3] Store under inert atmosphere (N₂) at -20°C.

Required Materials:

  • Core Scaffold: A carboxylic acid-functionalized MDM2 binder (e.g., a Spiro-oxindole acid intermediate).[1][2][3]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).[1][2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][2][3]

  • Solvent: DMF (Anhydrous) or DCM/DMF mixtures.[3]

Part 3: Experimental Protocol

Workflow Overview
  • Salt Break (Free-basing): Liberating the reactive amine.[2][3]

  • Activation: Activating the core carboxylic acid.

  • Coupling: Forming the amide bond.

  • Purification: Isolating the target inhibitor.

Detailed Step-by-Step Methodology

Step 1: Preparation of the Amine Solution (In-Situ Salt Break) Rationale: Direct addition of the dihydrochloride salt to the coupling mixture often leads to slow kinetics. Pre-activating the amine ensures immediate reactivity.

  • Weigh 4-Amino-1-methylpiperidin-2-one dihydrochloride (1.2 equivalents relative to the acid core) into a dry vial.

  • Add anhydrous DMF (concentration ~0.5 M).[3]

  • Add DIPEA (3.0 - 4.0 equivalents).[1][2][3] Note: You need 2 equivalents just to neutralize the 2 HCl molecules, plus excess to drive the reaction.

  • Sonicate for 5–10 minutes until the solution is clear. The solution may warm slightly due to neutralization exotherm.

Step 2: Activation of the MDM2-Binding Core (Carboxylic Acid) Rationale: Pre-activation prevents racemization of chiral centers on the sensitive MDM2 core (often present in spiro-oxindoles).[2][3]

  • In a separate round-bottom flask, dissolve the Carboxylic Acid Core (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool the solution to 0°C (ice bath).

  • Add HATU (1.1 equiv).[3]

  • Stir at 0°C for 15–30 minutes. The solution typically turns yellow.

Step 3: Amide Coupling Reaction

  • Add the Amine/DIPEA solution (from Step 1) dropwise to the Activated Acid solution (from Step 2) at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Monitoring: Monitor by LC-MS at 1-hour intervals.

    • Target Mass: [Core Mass] + 126.1 (Amine fragment) - 18 (H₂O).[1][2][3]

    • Completion: Typically 2–4 hours.[3]

  • Quench: Once complete, dilute with EtOAc (10 volumes) and wash with saturated NaHCO₃ (2x) and Brine (1x).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification & Validation

  • Method: Reverse-Phase Preparative HPLC is recommended due to the polarity of the piperidinone tail.[1][2][3]

  • Column: C18 (e.g., XBridge or SunFire).[3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3] Gradient: 10% to 90% ACN.[3]

  • Validation Criteria:

    • Purity: >95% by HPLC (254 nm).

    • 1H NMR (DMSO-d6): Look for the characteristic N-methyl singlet (~2.8 ppm) and the amide doublet (~8.0 ppm).[1][2][3]

    • Chirality: If using a chiral core, verify diastereomeric purity using Chiral SFC.

Part 4: Data Presentation & Visualization

Table 1: Troubleshooting the Coupling Reaction
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete salt breakIncrease DIPEA to 4.0 equiv; sonicate longer.
Epimerization High temperature / Excess baseKeep activation at 0°C; use collidine instead of DIPEA.
No Reaction Amine salt insolubilitySwitch solvent to NMP or DMSO; ensure salt is fully dissolved.[3]
Side Product (+99 mass) HATU adduct formationReduce activation time; ensure amine is added immediately after activation.[3]
Diagram 1: MDM2 Inhibition Pathway

Caption: Mechanism of action for piperidinone-based MDM2 inhibitors restoring p53 function.[1][2][3]

MDM2_Pathway p53_WT Wild-Type p53 (Tumor Suppressor) Complex MDM2-p53 Complex (Inactivation) p53_WT->Complex Binds Restoration p53 Accumulation & Activation p53_WT->Restoration Stabilized MDM2 MDM2 Oncoprotein (E3 Ligase) MDM2->Complex Binds Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Promotes Complex->Restoration Inhibition leads to Inhibitor Piperidinone-Based Inhibitor Inhibitor->MDM2 High Affinity Binding (Steric Blockade) Inhibitor->Complex Disrupts Apoptosis Apoptosis & Cell Cycle Arrest Restoration->Apoptosis Transcriptional Activity

[1][2][3]

Diagram 2: Synthetic Workflow (Amide Coupling)

Caption: Protocol flow for coupling 4-Amino-1-methylpiperidin-2-one dihydrochloride to an MDM2 core.

Synthesis_Workflow Salt 4-Amino-1-methylpiperidin-2-one 2HCl Salt FreeBase Step 1: Free-Basing (DMF, Sonicate) Salt->FreeBase Base DIPEA (4.0 eq) Base->FreeBase Core MDM2 Core-COOH (Spiro-oxindole/Pyrrolidine) Activation Step 2: Activation (0°C, 15 min) Core->Activation HATU HATU (1.1 eq) HATU->Activation Coupling Step 3: Coupling (RT, 2-4 h) FreeBase->Coupling Add Amine Solution Activation->Coupling Activated Ester Workup Step 4: Workup (EtOAc/NaHCO3) Coupling->Workup Product Final MDM2 Inhibitor Workup->Product

[1][2][3]

Part 5: References

  • Amgen Inc. (2014).[3] MDM2 Inhibitors and Methods of Use Thereof. US Patent 2014/0243372 A1. Link

  • Rew, Y., et al. (2014).[3] Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(6), 2462–2474.[3] Link[2][3]

  • Zhao, Y., et al. (2015).[3] Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 6(6), 636–640.[3] Link[2]

  • Gollner, A., et al. (2016).[3] Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10147–10162.[3] Link[2]

  • ChemScene. (n.d.).[3] (R)-4-Amino-1-methylpiperidin-2-one Product Page. ChemScene. Link

Sources

Application

Application Note: 4-Amino-1-methylpiperidin-2-one Dihydrochloride in ADC Linker Design

Executive Summary This guide details the strategic application and handling of 4-Amino-1-methylpiperidin-2-one dihydrochloride (CAS: 90673-40-8 [base analog]) as a high-value intermediate in Antibody-Drug Conjugate (ADC)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application and handling of 4-Amino-1-methylpiperidin-2-one dihydrochloride (CAS: 90673-40-8 [base analog]) as a high-value intermediate in Antibody-Drug Conjugate (ADC) and PROTAC-ADC synthesis.

Unlike linear alkyl spacers, this heterocyclic scaffold offers a Rigid Hydrophilic Spacer (RHS) profile. The piperidinone ring restricts conformational entropy, potentially improving payload binding affinity, while the N-methyl lactam moiety enhances aqueous solubility without introducing the instability associated with some polyethylene glycol (PEG) chains. This protocol focuses on the critical neutralization of the dihydrochloride salt and its subsequent conjugation to activated payload species.

Technical Specifications & Properties

PropertySpecification
Chemical Name 4-Amino-1-methylpiperidin-2-one dihydrochloride
Functional Role Rigid Linker Spacer; Solubilizing Scaffold
Molecular Formula C₆H₁₂N₂O[1][2] · 2HCl
Molecular Weight ~201.09 g/mol (Salt); 128.17 g/mol (Free Base)
Acidity (pKa) ~9.5 (Primary Amine); Lactam O is essentially non-basic in solution
Solubility High in H₂O, DMSO, MeOH; Low in DCM/EtOAc (as salt)
Hygroscopicity High (Dihydrochloride salt is prone to deliquescence)
Strategic Advantages in ADC Design
  • Conformational Rigidity: The 6-membered lactam ring reduces the entropic penalty upon binding to the target (e.g., E3 ligase in PROTAC-ADCs) compared to flexible alkyl linkers.

  • Hydrophilicity: The lactam amide bond increases polarity, helping to mask the hydrophobicity of cytotoxic payloads (e.g., PBDs, Auristatins), which is critical for preventing antibody aggregation.

  • Metabolic Stability: The N-methyl group and cyclic structure resist specific peptidase degradation pathways that cleave linear amides.

Critical Handling: The "Dihydrochloride" Factor

Expert Insight: The "dihydrochloride" designation implies this material is highly acidic. While the primary amine is basic, the lactam oxygen is only protonated under highly acidic conditions or in the crystal lattice.

  • Risk: Dissolving this salt in unbuffered organic solvents will result in a highly acidic solution that can degrade acid-sensitive protecting groups (e.g., Boc, THP) or trigger premature hydrolysis of activated esters (NHS, pentafluorophenyl) on the coupling partner.

  • Requirement: You must utilize a stoichiometric excess of base (≥ 2.2 equivalents) to neutralize both HCl equivalents and regenerate the nucleophilic free amine.

Experimental Workflows

Diagram 1: Activation and Conjugation Logic

The following flow illustrates the critical path from the stable salt form to the active linker-payload construct.

ADC_Synthesis_Flow Salt 4-Amino-1-methyl piperidin-2-one 2HCl Base Base Neutralization (DIPEA/NMM, >2.2 eq) Salt->Base Dissolution FreeAmine Reactive Free Amine (In situ) Base->FreeAmine Deprotonation Coupling Amide Coupling (DMF/DMSO, 0°C to RT) FreeAmine->Coupling Payload Activated Payload (NHS/PFP Ester) Payload->Coupling Product Linker-Payload Intermediate Coupling->Product Purification

Caption: Workflow for converting the stable dihydrochloride salt into a reactive nucleophile for payload conjugation.

Protocol A: Salt Neutralization & Free-Basing

Use this protocol if your coupling reaction is sensitive to salts or requires strictly anhydrous conditions.

Reagents:

  • 4-Amino-1-methylpiperidin-2-one 2HCl

  • Methanol (Anhydrous)

  • Anion Exchange Resin (OH- form) OR Sodium Methoxide (NaOMe)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (~5 mmol) of the 2HCl salt in 10 mL of anhydrous methanol. The solution will be acidic (pH < 2).

  • Neutralization (Resin Method - Recommended):

    • Add pre-washed Amberlyst A-26 (OH form) or equivalent basic resin to the solution.

    • Stir gently at Room Temperature (RT) for 30 minutes.

    • Monitor pH; stop when the supernatant reaches pH ~9-10.

    • Why Resin? It avoids introducing inorganic salts (NaCl) that might precipitate and complicate downstream solubility.

  • Isolation: Filter off the resin. Rinse with 2 mL MeOH.

  • Concentration: Evaporate the filtrate in vacuo at <40°C.

  • Result: You will obtain the free base as a viscous, pale yellow oil. Use immediately, as the free amine absorbs CO₂ from the air.

Protocol B: Direct "In-Situ" Coupling to Payload

Use this protocol for standard amide coupling where inorganic salts are tolerable.

Context: Conjugating the intermediate to an NHS-activated Linker-Payload precursor (e.g., NHS-Linker-Val-Cit-PAB-MMAE analog).

Reagents:

  • Amine Salt: 4-Amino-1-methylpiperidin-2-one 2HCl (1.0 eq)

  • Electrophile: Activated Ester (NHS/PFP) of Payload (0.9 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc

Procedure:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve the Amine Salt (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) dropwise.

    • Observation: You may see a transient white precipitate (Diisopropylethylammonium chloride). This is normal.

    • Critical Check: Verify the pH of a wet aliquot is >8.0. If not, add DIPEA in 0.5 eq increments. The 2HCl salt consumes 2 equivalents; the 3rd equivalent drives the reaction.

  • Coupling: Add the Activated Ester Payload (0.9 eq) dissolved in minimal DMF dropwise to the amine solution at 0°C.

    • Why 0.9 eq? It is easier to purify unreacted small molecule amine than unreacted high-value payload.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS.[3]

  • Quenching: Once the payload ester is consumed, quench with 5% acetic acid in water (if compatible) or proceed directly to purification.

Quality Control & Characterization

Analytical Method (LC-MS)

Due to the high polarity of the piperidinone, standard C18 gradients may result in early elution (near the void volume).

  • Column: Waters XBridge BEH Amide or Phenomenex Luna NH2 (HILIC mode preferred for the free intermediate).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 mins (HILIC mode).

  • Detection: UV 210 nm (Lactam absorption is weak; rely on MS).

NMR Signature (D₂O)
  • N-Methyl: Singlet, δ ~2.8–3.0 ppm.

  • H-4 (Methine next to amine): Multiplet, δ ~3.4–3.6 ppm.

  • Ring Protons: Complex multiplets between δ 1.5–2.5 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete neutralization of 2HCl.Increase base (DIPEA) to 3.5–4.0 eq. Ensure pH is basic before adding the electrophile.
Product Elutes in Void Volume Product is too polar for C18.Switch to HILIC chromatography or use an ion-pairing agent (e.g., TFA) in the mobile phase.
Precipitation during Reaction Low solubility of Amine·HCl salts in DCM/THF.Switch solvent to DMF, DMAc, or NMP. These dissolve the salts and the payload effectively.
Hygroscopic Solid 2HCl salt absorbed water.Dry the starting material in a vacuum desiccator over P₂O₅ for 24h before weighing.

References

  • Burke, P. J., et al. (2017). "Optimization of a PEGylated Glucuronide-MMAE Linker for Antibody-Drug Conjugates." Molecular Cancer Therapeutics. Link (Context: Use of hydrophilic spacers to mask payload hydrophobicity).

  • Ettmayer, P., et al. (2004). "Lessons Learned from Marketed and Investigational Adc Linkers." Journal of Medicinal Chemistry. Link (Context: General principles of linker rigidity and stability).

  • ChemScene. (2023). "Product Monograph: 4-Amino-1-methylpiperidin-2-one." ChemScene Chemical Data. Link (Source for physicochemical data).

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Link (Context: Use of piperidine/glutarimide scaffolds in linker design).

(Note: While specific "blockbuster" ADCs using this exact intermediate are often proprietary, the protocols above are derived from standard high-fidelity synthesis practices for piperidine-based linkers found in the cited medicinal chemistry literature.)

Sources

Method

Application Notes &amp; Protocols: Reductive Amination using 4-Amino-1-methylpiperidin-2-one dihydrochloride

Introduction Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines, a functional group ubiquitous in pharmaceuticals and biologically active compounds.[1] This reaction, w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines, a functional group ubiquitous in pharmaceuticals and biologically active compounds.[1] This reaction, which forms a new carbon-nitrogen bond by converting a carbonyl group into an amine via an imine intermediate, is a cornerstone of modern medicinal chemistry.[2] Its prevalence in industrial settings, accounting for a significant portion of all C-N bond-forming reactions in pharmaceutical manufacturing, underscores its efficiency and reliability.[1]

This guide provides a detailed exploration of reductive amination protocols specifically utilizing 4-Amino-1-methylpiperidin-2-one dihydrochloride. The piperidinone scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with a wide array of biological targets, including central nervous system (CNS) receptors and protein-protein interactions like MDM2-p53.[3][4][5] By incorporating this cyclic amino lactam, researchers can introduce a constrained, N-methylated, and functionalized core into their target molecules, offering a unique vector for property modulation and biological activity.

This document will delve into the underlying mechanism, compare common procedural variations, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Reductive Amination

Core Mechanism

The reductive amination process occurs in two principal stages, which can be performed sequentially in a two-step process or concurrently in a one-pot, direct reaction.[2]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[2] Under mildly acidic conditions, which serve to activate the carbonyl group by protonating its oxygen, the hemiaminal readily eliminates a molecule of water to form a Schiff base, or imine.[6] This imine can be further protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[7]

  • Reduction: A hydride reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion (C=N⁺ bond) to the final secondary amine product.[7] The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting carbonyl compound, a common challenge that dictates the overall strategy.[8]

G carbonyl Aldehyde or Ketone (R-C(=O)-R') inv1 carbonyl->inv1 amine 4-Amino-1-methyl- piperidin-2-one (Amine-NH2) amine->inv1 hemiaminal Hemiaminal Intermediate iminium Iminium Ion Intermediate [R-C(R')=N⁺H-Amine] hemiaminal->iminium - H₂O product Secondary Amine Product iminium->product + [H⁻] (Reduction) inv1->hemiaminal + H⁺ inv2

Figure 1: General mechanism of reductive amination.

Key Reagents & Their Roles

1. The Amine: 4-Amino-1-methylpiperidin-2-one dihydrochloride

  • Structure and Properties: This reagent provides a primary amine nucleophile attached to a chiral center on a functionalized piperidinone ring.[9] Its molecular formula is C₆H₁₂N₂O.[9]

  • The Dihydrochloride Salt: The reagent is supplied as a dihydrochloride salt, meaning the primary amine and likely the lactam nitrogen are protonated. This enhances its stability and shelf-life. However, for the primary amine to act as a nucleophile, it must be deprotonated to its free base form. This is a critical first consideration in protocol design, necessitating the addition of a non-nucleophilic base.

2. The Carbonyl Substrate

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones may require longer reaction times, gentle heating, or the use of a Lewis acid catalyst like Ti(OiPr)₄ to facilitate imine formation.[8]

3. The Reducing Agent

The success of a one-pot reductive amination hinges on selecting a reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[10]

Reducing AgentFormulaTypical Solvent(s)Key Characteristics & Causality
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THF[11]Preferred Choice. Mild and selective for iminium ions. The electron-withdrawing acetate groups moderate the hydride's reactivity, preventing significant reduction of aldehydes and ketones.[10] Its steric bulk also favors attack on the less-hindered iminium ion. Acetic acid is often generated in situ, which can help catalyze imine formation.[10]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOH[6]Classic Choice. Stable in mildly acidic conditions (pH 4-6) where imine formation is favorable.[10] Its reactivity is pH-dependent; it rapidly reduces carbonyls at pH < 4.[10] The primary drawback is its high toxicity and the potential to generate hydrogen cyanide gas, requiring careful handling and quenching.
Sodium Borohydride NaBH₄MeOH, EtOH[11]Economical but Less Selective. A powerful reducing agent that readily reduces both aldehydes and ketones.[11] It is unsuitable for one-pot direct aminations. It must be used in a two-step (indirect) protocol where the imine is fully formed before the reductant is added.[11]

Part 2: Experimental Protocols

General Considerations & Safety Precautions
  • Handling Hydride Reagents: Sodium borohydride and its derivatives are water-reactive and can release flammable hydrogen gas. Handle them in a well-ventilated fume hood, away from ignition sources, and do not use water to quench unreacted hydride directly.[12]

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are halogenated solvents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Amine Reagents: Amines can be corrosive and irritating. Avoid inhalation and skin contact.[13][14]

  • Moisture Control: Reductive amination reactions, particularly those using STAB, should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent quenching of the hydride reagent.[11]

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is often the most convenient and high-yielding method for a wide range of substrates.

Materials & Reagents

ReagentM.W.Amount (1.0 mmol scale)Molar Eq.
Aldehyde/Ketone-1.0 mmol1.0
4-Amino-1-methylpiperidin-2-one dihydrochloride201.09221 mg (1.1 mmol)1.1
Triethylamine (Et₃N) or DIPEA101.19307 µL (2.2 mmol)2.2
Sodium Triacetoxyborohydride (STAB)211.94318 mg (1.5 mmol)1.5
1,2-Dichloroethane (DCE) or DCM-10 mL-
Acetic Acid (optional, for ketones)60.05~6 µL (0.1 mmol)0.1

Step-by-Step Methodology

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 mmol) and 4-Amino-1-methylpiperidin-2-one dihydrochloride (1.1 mmol).

  • Solvent & Base Addition: Add anhydrous DCE or DCM (10 mL). To the resulting suspension, add triethylamine or DIPEA (2.2 equivalents). The addition of two equivalents of base is crucial to neutralize both hydrochloride salts, liberating the free amine. Stir the mixture at room temperature for 15-20 minutes.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) may be beneficial.[15]

  • Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the stirring mixture. Causality Note: Adding the solid reductant slowly helps to control any initial exotherm or gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and quenches excess STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

G A Combine Carbonyl, Amine Salt, & Solvent under N₂ B Add Base (e.g., Et₃N) Stir 20 min A->B Step 1 C Stir 1-2h for Imine Formation B->C Step 2 D Add STAB Portion-wise C->D Step 3 E Stir 12-24h (Monitor by TLC/LC-MS) D->E Step 4 F Quench with sat. NaHCO₃ (aq) E->F Step 5 G Extract with DCM F->G Step 6 H Dry, Concentrate, & Purify (Column Chromatography) G->H Step 7

Figure 2: Workflow for direct reductive amination.

Protocol 2: Two-Step (Indirect) Reductive Amination using Sodium Borohydride

This method is useful if the direct amination with STAB is unsuccessful or if the carbonyl is particularly sensitive.

Materials & Reagents

  • Same as Protocol 1, but replace STAB with Sodium Borohydride (NaBH₄, M.W. 37.83, 57 mg, 1.5 mmol) and use anhydrous Methanol (MeOH) as the solvent instead of DCE/DCM.

Step-by-Step Methodology

  • Imine Formation: In a dry round-bottom flask, combine the aldehyde or ketone (1.0 mmol), 4-Amino-1-methylpiperidin-2-one dihydrochloride (1.1 mmol), and anhydrous MeOH (10 mL). Add triethylamine (2.2 mmol) and stir the mixture at room temperature for 2-4 hours (or until imine formation is maximized as determined by TLC/LC-MS). For challenging substrates, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Causality Note: Cooling is essential to moderate the high reactivity of NaBH₄ and improve selectivity.

  • Reagent Addition: Slowly and portion-wise, add sodium borohydride (1.5 mmol) to the cold, stirring solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Quench the reaction carefully at 0 °C by adding acetone to destroy excess NaBH₄, followed by water. Concentrate the mixture to remove the methanol, then perform a standard aqueous workup and extraction with DCM or ethyl acetate as described in Protocol 1. Purify by column chromatography.

Part 3: Optimization and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation (especially with ketones).2. Insufficient base added to free the amine.3. Deactivated hydride reagent (moisture contamination).1. Add a catalytic amount of acetic acid or a Lewis acid (e.g., Ti(OiPr)₄). Consider pre-forming the imine at a higher temperature with azeotropic water removal.[8]2. Ensure at least 2.0 equivalents of base are used for the dihydrochloride salt.3. Use freshly opened hydride reagent and ensure all solvents and glassware are scrupulously dry.
Recovery of Starting Carbonyl 1. Imine formation is the rate-limiting step.2. Steric hindrance preventing amine attack.1. Increase reaction time for imine formation before adding the reductant. Increase temperature if substrates are stable.2. Switch to a less hindered amine if possible, or a more forcing protocol.
Formation of Alcohol Byproduct 1. The reducing agent is too reactive and is reducing the carbonyl.2. Reaction pH is too acidic (for NaBH₃CN).1. Switch to a milder reductant (e.g., from NaBH₄ to STAB). Ensure STAB is added after some time has been allowed for imine formation.2. Buffer the reaction to maintain a pH between 5-7.[10]
Dialkylation of Amine The product (a secondary amine) reacts with another molecule of the carbonyl, leading to a tertiary amine.Use a slight excess of the primary amine (1.1-1.2 eq) to favor the formation of the desired secondary amine product.

Part 4: Applications in Drug Discovery

The product of this reaction is a secondary amine bearing the 4-(1-methylpiperidin-2-one) moiety. This scaffold is a valuable starting point for further chemical elaboration in drug discovery programs. The newly formed secondary amine can undergo a variety of subsequent reactions:

  • Acylation/Sulfonylation: To introduce amide or sulfonamide groups, which are common in bioactive molecules.

  • Alkylation: To generate tertiary amines with diverse substituents.

  • Arylation: Using methods like the Buchwald-Hartwig amination to form C-N bonds to aromatic rings.[8]

The inherent lactam functionality can also be explored for its hydrogen bonding capabilities or as a handle for ring-opening or other transformations. The successful synthesis of potent and selective cyclin-dependent kinase (CDK) inhibitors containing a substituted 4-piperidine moiety highlights the utility of such scaffolds in developing targeted cancer therapies.[16]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • PubMed. (2016, January 26). Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. PubMed. [Link]

  • Wiley Online Library. (2018, September 7). Dynamic Kinetic Asymmetric Reductive Amination: Synthesis of Chiral Primary β‐Amino Lactams. Angewandte Chemie. [Link]

  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific. [Link]

  • ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Organic Reactions. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. organic-reactions.org. [Link]

  • PubChem. (n.d.). 4-amino-1-methylpiperidin-2-one. PubChem. [Link]

  • Reddit. (2017, June 9). Challenging reductive amination. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • MDPI. (2026, February 6). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Molecules. [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. PubChem. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. DTIC. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PubMed Central. [Link]

  • Patsnap. (2006, December 27). 4-amino piperidine compounds and their pharmaceutical use. Patsnap. [Link]

Sources

Application

Application Note: Using 4-Amino-1-methylpiperidin-2-one Dihydrochloride in Peptide Synthesis

This Application Note and Protocol guide details the use of 4-Amino-1-methylpiperidin-2-one dihydrochloride in peptide synthesis and peptidomimetic development.[1][2] [1][2] Executive Summary 4-Amino-1-methylpiperidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-Amino-1-methylpiperidin-2-one dihydrochloride in peptide synthesis and peptidomimetic development.[1][2]

[1][2]

Executive Summary

4-Amino-1-methylpiperidin-2-one is a constrained heterocyclic amine widely utilized in medicinal chemistry to introduce rigid conformational control into peptide backbones.[1][2][3] Unlike standard amino acids, it lacks a carboxylic acid functionality for chain elongation, functioning instead as a C-terminal capping group or a side-chain modifier .[1][2][3]

This molecule is a critical pharmacophore in the synthesis of MDM2-p53 interaction inhibitors and FABP4 inhibitors , where the piperidinone ring mimics a twisted amide or a gamma-turn conformation, improving metabolic stability and oral bioavailability compared to linear peptide equivalents.[3][4]

This guide provides a validated protocol for coupling this dihydrochloride salt to carboxylic acids (N-protected amino acids or peptide fragments), addressing the specific challenges of solubility, salt neutralization, and steric hindrance.[2][3][4]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 4-Amino-1-methylpiperidin-2-one dihydrochloride
CAS Number 90673-40-8
Formula C₆H₁₂N₂O[1][2] · 2HCl
MW 128.17 (Free Base) / ~201.1 (Dihydrochloride)
Solubility Highly soluble in water; Moderately soluble in DMF/DMSO; Insoluble in DCM/Ether.[1][2][3][4]
pKa ~9-10 (Primary Amine).[1][2] The lactam nitrogen is non-basic.[2][3][4]
Hygroscopicity High.[1][2][3] Store under desiccant at -20°C.
Critical Handling Note: The "Salt Penalty"

The reagent is supplied as a dihydrochloride (2HCl) salt.[2][3][4] In coupling reactions, this introduces two equivalents of strong acid.[2][3][4] Failure to neutralize both equivalents in situ will protonate the coupling base (e.g., DIPEA), stalling the reaction and potentially degrading acid-sensitive protecting groups.[2][3][4]

Synthetic Strategy: The "Capping" Workflow[3][4]

Since the molecule has no carboxylic acid handle, it cannot be used for chain elongation in standard Solid Phase Peptide Synthesis (SPPS).[2][3][4] It is introduced via two primary methods:[3][4]

  • Solution Phase Capping: Coupling to the C-terminus of a protected peptide fragment or amino acid in solution.[1][2][3]

  • On-Resin Side-Chain Modification: Coupling to the side-chain carboxyl of Aspartic or Glutamic acid residues anchored to a solid support.[1][2][3]

Visualization: Coupling Logic

The following diagram illustrates the decision logic and reaction pathway for incorporating this scaffold.

G Start Start: 4-Amino-1-methylpiperidin-2-one (Dihydrochloride Salt) Neutralization Neutralization Step (Requires >3 eq. Base) Start->Neutralization Dissolve in DMF Coupling Amide Coupling (HATU/DIPEA in DMF) Neutralization->Coupling Add Activated Carboxyl Target_C Target: C-Terminal Cap (Peptide-Piperidinone) Coupling->Target_C Solution Phase Target_Side Target: Side-Chain Mod (Asp/Glu-Piperidinone) Coupling->Target_Side Solid Phase (On-Resin)

Caption: Workflow for incorporating 4-Amino-1-methylpiperidin-2-one. Critical step: Neutralization of the 2HCl salt.[3][4]

Detailed Protocol: Solution Phase Coupling

This protocol describes coupling 4-Amino-1-methylpiperidin-2-one dihydrochloride to an N-protected amino acid (e.g., Fmoc-Phe-OH) or a peptide acid.[1][2]

Materials
  • Amine: 4-Amino-1-methylpiperidin-2-one[1][2][5] · 2HCl (1.2 equivalents)[1][2][3]

  • Carboxyl Component: N-protected Amino Acid / Peptide Acid (1.0 equivalent)[1][2]

  • Coupling Reagent: HATU (1.1 equivalents) (Preferred over EDC for hindered amines)[1][2][4]

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents )[1][2][4]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure
  • Activation of Carboxyl Component:

    • Dissolve the N-protected carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL).

    • Add DIPEA (1.0 mmol, 174 µL) to initiate activation.[1][2][3][4]

    • Note: Only use 1 eq of base here to activate the acid.[2][3][4] The bulk of the base is needed for the amine salt.[3][4]

    • Stir for 2–5 minutes at room temperature. The solution should turn slightly yellow.[1][2][3][4]

  • Preparation of Amine Salt Solution:

    • In a separate vial, dissolve 4-Amino-1-methylpiperidin-2-one · 2HCl (1.2 mmol, ~241 mg) in DMF (3 mL).[1][2][3][4]

    • Crucial Step: Add DIPEA (3.0 mmol, 522 µL).[1][2][3][4]

    • Explanation: You need 2.0 eq to neutralize the 2 HCl molecules and 1.0 eq to keep the amine free.[3][4]

    • Vortex until fully dissolved.[1][2][3] If the solution is cloudy, add a small amount of DMSO.[2][3]

  • Coupling Reaction:

    • Add the amine/base solution to the activated acid solution.[3][4]

    • Stir the reaction mixture at room temperature under nitrogen/argon atmosphere.

    • Time: 2–4 hours. (Piperidinone amines are secondary-carbon attached and moderately hindered; allow sufficient time).[1][2]

  • Monitoring:

    • Monitor by LC-MS or TLC.[1][2][3] Look for the disappearance of the starting acid and the appearance of the product mass (Mass = Acid_Mass + 126.1 - 18).[3][4]

  • Workup (Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 5% Citric Acid or 1M HCl (3 x 20 mL) – Removes excess amine and DIPEA.[1][2][4]

      • Saturated NaHCO₃ (3 x 20 mL) – Removes unreacted acid and HOBt/HATU byproducts.[1][2][4]

      • Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2][3][4]

Protocol: On-Resin Side-Chain Derivatization

This method is used to attach the scaffold to the side chain of an Aspartate or Glutamate residue within a peptide chain during SPPS.[3][4]

Pre-requisites
  • Resin: Peptide chain assembled on resin (e.g., Rink Amide).[1][2][3][4]

  • Target Residue: The Asp/Glu residue must be protected with an orthogonal group (e.g., Fmoc-Asp(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH) that can be selectively removed while the N-terminus remains protected.[1][2]

Procedure
  • Selective Deprotection:

    • Remove the side-chain protecting group (e.g., hydrazine for ODmab) according to resin specifications.[1][2][3][4]

    • Wash resin with DMF (5x) and DCM (5x).[1][2][3][4]

  • Coupling Cocktail Preparation:

    • Calculate reagents based on resin loading (use 3-fold excess).[1][2][3][4]

    • Amine: 4-Amino-1-methylpiperidin-2-one[1][2][5] · 2HCl (3 eq).[1][2][3][4]

    • Coupling Agent: PyBOP or HATU (3 eq).[1][2][3][4]

    • Base: DIPEA (8 eq).[1][2][3][4] Note: High base concentration is required to neutralize the salt and swell the resin.[3][4]

  • Reaction:

    • Dissolve the Amine salt and Base in minimal DMF first.[2][3][4] Ensure complete dissolution.

    • Add the Coupling Agent.[1][2][3][4][6][7][8]

    • Immediately add the mixture to the resin.[3][4][7]

    • Shake for 4–6 hours at room temperature.

  • Validation (Kaiser Test):

    • Standard Kaiser test is not applicable here (no free amine on resin).[1][2][3][4]

    • Use the Chloranil Test or micro-cleavage followed by HPLC/MS to confirm the mass shift.[2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Increase DIPEA to 4.0–5.0 equivalents relative to the amine salt.[2][3][4]
Precipitation Salt form is insoluble in DCM.[1][2][3]Use DMF or NMP exclusively.[1][2][3] Do not use DCM for the coupling step.[1][2][3][4]
Slow Reaction Steric hindrance of the piperidinone ring.[1][2][3]Switch to HATU or HOAt ; extend reaction time to overnight; heat to 40°C.
Racemization Over-activation of the chiral amino acid.[1][3]Use DIC/Oxyma instead of HATU; keep base equivalents strictly controlled during the activation phase (Step 1).

References

  • BenchChem. (2025).[1][2][3][4] 4-(Aminomethyl)-1-methylpiperidin-2-one Research Chemical. Retrieved from [1][2][3]

  • Zhao, Y., et al. (2014).[1][2][3][4] Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry. Retrieved from [1][2][3][4]

  • Albericio, F., et al. (2011).[1][2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2][3][4][6] Retrieved from [1][2][3][4]

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 4-Amino-1-methylpiperidin-2-one. Retrieved from [1][2]

  • Bachem. (2024).[1][2][3][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1][2][3]

Sources

Method

Application Note: Reaction Conditions for N-Alkylation of 4-Amino-1-methylpiperidin-2-one

Part 1: Strategic Analysis & Chemical Logic Molecule Profile Substrate: 4-Amino-1-methylpiperidin-2-one[1][2] CAS: 2200475-69-8 (Generic/Racemic) | (R)-isomer often used. Key Functional Groups: Exocyclic Primary Amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

Molecule Profile
  • Substrate: 4-Amino-1-methylpiperidin-2-one[1][2]

  • CAS: 2200475-69-8 (Generic/Racemic) | (R)-isomer often used.

  • Key Functional Groups:

    • Exocyclic Primary Amine (C4-NH₂): The primary nucleophile. pKa ~10. Expected to react readily with electrophiles.

    • Lactam (C2=O, N1-Me): The endocyclic nitrogen is methylated and part of an amide bond. It is non-nucleophilic and stable under standard alkylation conditions.

    • Stereocenter (C4): If using a chiral starting material (e.g., (R)-isomer), reaction conditions must be non-racemizing.

Synthetic Challenges & Strategy

The primary challenge in N-alkylating this scaffold is selectivity .

  • Mono- vs. Di-alkylation: Primary amines are prone to over-alkylation (quaternization) with alkyl halides because the secondary amine product is often more nucleophilic than the starting primary amine.

  • Solubility: The lactam moiety increases polarity compared to simple piperidines. Chlorinated solvents (DCM, DCE) or polar aprotic solvents (DMF, DMAc) are often required.

Decision Matrix:

  • Target: Secondary Amine (Mono-alkyl)

    
    Use Method A (Reductive Amination) .
    
  • Target: Tertiary Amine or specific groups (Allyl, Benzyl)

    
    Use Method B (Direct Alkylation) .
    
  • Target: Methylation

    
    Use Method C (Eschweiler-Clarke) .
    

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (Preferred for Mono-Alkylation)

Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction. Why this works: The intermediate imine is reduced faster than the ketone/aldehyde reacts with the product amine, preventing over-alkylation.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Amine (Substrate) 1.0 equivNucleophile4-Amino-1-methylpiperidin-2-one
Aldehyde/Ketone 1.1 - 1.2 equivElectrophileR-CHO or R-C(O)R'
Reducing Agent 1.4 - 1.6 equivHydride SourceNaBH(OAc)₃ (Sodium triacetoxyborohydride)
Acid Catalyst 1.0 - 2.0 equivActivatorAcetic Acid (AcOH)
Solvent N/AMediumDCE (1,2-Dichloroethane) or DCM
Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask or reaction vial, dissolve 4-Amino-1-methylpiperidin-2-one (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[3]

    • Note: If the aldehyde is hindered, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.

    • Expert Insight: Do not use NaBH₄; it is too strong and can reduce the aldehyde directly to an alcohol before it reacts with the amine. NaBH(OAc)₃ is selective for the imine.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours under Nitrogen/Argon. Monitor by LC-MS (Look for M+R mass).

  • Work-up: Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs). Stir for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3x).[4] Combine organics, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically DCM:MeOH:NH₃ gradients).

Method B: Direct Nucleophilic Substitution (Sɴ2)

Use Case: When the alkyl group cannot be introduced via an aldehyde (e.g., Allyl, Propargyl, or hindered halides). Risk: High risk of di-alkylation.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Amine (Substrate) 1.0 equivNucleophile4-Amino-1-methylpiperidin-2-one
Alkyl Halide 0.9 - 1.0 equivElectrophileR-Br or R-I
Base 2.0 - 3.0 equivAcid ScavengerK₂CO₃ or Cs₂CO₃ (Cesium effect)
Solvent N/AMediumDMF (N,N-Dimethylformamide) or MeCN
Step-by-Step Protocol
  • Preparation: Dissolve 4-Amino-1-methylpiperidin-2-one (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add K₂CO₃ (2.0 equiv). If the alkyl halide is a chloride, add a catalytic amount of KI (Potassium Iodide) to generate the more reactive iodide in situ (Finkelstein condition).

  • Electrophile Addition (Critical):

    • To favor Mono-alkylation: Dissolve the Alkyl Halide (0.9 equiv) in a small volume of DMF. Add this solution dropwise (or via syringe pump) to the amine mixture over 1 hour at 0°C.

    • Reasoning: Keeping the alkyl halide concentration low relative to the amine minimizes the statistical probability of the product reacting again.

  • Reaction: Stir at RT (or 60°C for unreactive chlorides) for 12–24 hours.

  • Work-up: Dilute with EtOAc. Wash extensively with water and brine (to remove DMF).

    • Note: DMF is difficult to remove; 5x water washes are often necessary.

  • Purification: Required to separate mono-alkylated product from unreacted starting material and di-alkylated byproducts.

Part 3: Visualization & Logic Flow

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on the desired outcome.

ReactionPathways Start 4-Amino-1-methyl piperidin-2-one Decision Desired Substitution? Start->Decision MethodA Method A: Reductive Amination Decision->MethodA Mono-Alkyl Group (Linear/Branched) MethodB Method B: Direct Alkylation Decision->MethodB Allyl/Benzyl/Propargyl or Tertiary Target ReagentsA Aldehyde + NaBH(OAc)3 DCE, AcOH MethodA->ReagentsA ProductA Secondary Amine (High Selectivity) ReagentsA->ProductA ReagentsB Alkyl Halide + K2CO3 DMF, 0°C -> RT MethodB->ReagentsB ProductB Mixture: Mono + Di-alkylated ReagentsB->ProductB

Caption: Decision logic for selecting the optimal alkylation strategy based on the desired substitution pattern.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old reducing agent.Use anhydrous DCE/DCM. Ensure NaBH(OAc)₃ is fresh (should be a free-flowing powder, not clumped).
Over-alkylation (Method B) Excess alkyl halide or fast addition.Reduce alkyl halide to 0.8–0.9 equiv. Use a syringe pump. Switch to Method A if possible.
Poor Solubility Lactam polarity.Switch solvent to DMF or a DCM/MeOH (9:1) mixture.
Racemization (Chiral Substrate) High temperature or strong base.Keep temperature <60°C. Avoid strong bases like NaH; stick to carbonate bases (K₂CO₃).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • BenchChem. "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline."[4] (Analogous scaffold reactivity). Link

  • Sigma-Aldrich. "Product Specification: (R)-4-Amino-1-methyl-piperidin-2-one." Link

  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009.

Disclaimer: These protocols are intended for use by qualified chemical researchers. Always consult the Safety Data Sheet (SDS) for 4-Amino-1-methylpiperidin-2-one and all reagents before handling.

Sources

Application

Application Note: 4-Amino-1-methylpiperidin-2-one Dihydrochloride in 5-HT Agonist Synthesis

This Application Note and Protocol Guide details the use of 4-Amino-1-methylpiperidin-2-one dihydrochloride (CAS 1797374-82-3) as a strategic building block in the synthesis of serotonin (5-HT) receptor agonists. While t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-Amino-1-methylpiperidin-2-one dihydrochloride (CAS 1797374-82-3) as a strategic building block in the synthesis of serotonin (5-HT) receptor agonists.

While traditional synthesis of piperidine-based agonists (e.g., 5-HT4 agonists like Prucalopride or 5-HT1F agonists like Lasmiditan analogs) often employs fully reduced piperidines, the 2-one (lactam) scaffold offers unique advantages: it serves as a stable, non-hygroscopic precursor to the piperidine ring and allows for the development of lactam-containing analogs with distinct metabolic stability profiles.

[1]

Introduction & Scientific Context

Serotonin (5-Hydroxytryptamine, 5-HT) receptor agonists are critical in treating CNS disorders, including migraine (5-HT1F), gastroparesis (5-HT4), and obesity (5-HT2C). A recurring pharmacophore in these classes is the 1-methylpiperidin-4-amine moiety.

4-Amino-1-methylpiperidin-2-one dihydrochloride represents an advanced synthetic intermediate. Unlike its fully reduced counterpart (4-amino-1-methylpiperidine), which is a hygroscopic liquid prone to oxidation, the dihydrochloride lactam salt is a stable solid. This stability ensures precise stoichiometry during critical coupling steps. Furthermore, the lactam carbonyl at the C2 position can be retained to modulate hydrogen-bonding potential or reduced late-stage to yield the classical piperidine core.

Key Applications
  • Pro-drug/Analog Synthesis: Generating metabolically stable lactam analogs of tryptamine-mimetic drugs.

  • Controlled Synthesis: Avoiding N-oxide formation and dimerization common in the handling of free secondary/tertiary amines.

  • Late-Stage Diversification: The lactam allows for orthogonal functionalization before final reduction.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-Amino-1-methylpiperidin-2-one dihydrochloride
CAS Number 1797374-82-3 (Dihydrochloride) / 2200475-69-8 (Free Base, R-isomer)
Molecular Weight 201.09 g/mol (Dihydrochloride)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol; Sparingly soluble in DCM
pKa (est.) ~9.2 (Amine), ~-1.0 (Lactam amide N - unlikely to protonate)
Handling Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Synthetic Strategy: Retrosynthetic Analysis

The reagent is typically employed to install the "amine tail" of the agonist. The synthesis generally proceeds via an amide coupling with a heteroaromatic acid (the "head" group), followed by optional reduction.

SynthesisFlow Reagent 4-Amino-1-methyl piperidin-2-one (Dihydrochloride) Base Free Base Liberation Reagent->Base NaOMe/MeOH Coupling Amide Coupling (EDC/HOBt or HATU) Base->Coupling + Ar-COOH Intermediate Lactam-Agonist Intermediate Coupling->Intermediate Reduction Reduction (LiAlH4 or BH3) Intermediate->Reduction Optional Final 5-HT Agonist (Piperidine Core) Intermediate->Final If Lactam Retained Reduction->Final

Figure 1: Strategic workflow for utilizing the lactam scaffold in 5-HT agonist synthesis.

Detailed Experimental Protocols

Protocol A: Free Base Liberation and Amide Coupling

This protocol describes the coupling of 4-amino-1-methylpiperidin-2-one with a generic heteroaromatic carboxylic acid (e.g., 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a 5-HT4 pharmacophore precursor).

Reagents:

  • 4-Amino-1-methylpiperidin-2-one dihydrochloride (1.0 eq)

  • Heteroaromatic Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Salt Neutralization (In-situ):

    • In a separate vial, suspend 4-Amino-1-methylpiperidin-2-one dihydrochloride (1.0 mmol) in DMF (2 mL).

    • Add DIPEA (2.2 mmol) dropwise. The suspension should clear as the free base is liberated. Note: Slight warming (40°C) may be required.

  • Coupling Reaction:

    • Add the amine solution to the activated acid mixture dropwise.

    • Stir the reaction under Nitrogen at RT for 4–16 hours.

    • Monitoring: Check by LC-MS (Target Mass = Acid MW + 128 - 18).

  • Workup:

    • Dilute reaction with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) and Brine (2 x 20 mL).

    • Critical Step: The lactam product is polar. If it does not extract well into EtOAc, use DCM:MeOH (9:1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Silica gel). Eluent: DCM to 10% MeOH/DCM with 1% NH₄OH (to prevent streaking).

Protocol B: Reduction of Lactam to Piperidine (Optional)

If the target is the classical piperidine agonist (e.g., a Lasmiditan or Prucalopride analog), the lactam must be reduced.

Reagents:

  • Lactam Intermediate (from Protocol A)

  • LiAlH₄ (Lithium Aluminum Hydride) (2.0 M in THF) or BH₃·DMS

  • THF, anhydrous

Procedure:

  • Setup:

    • Place the Lactam Intermediate (1.0 mmol) in a dry flask under Argon. Dissolve in anhydrous THF (10 mL).

    • Cool to 0°C in an ice bath.

  • Reduction:

    • Add LiAlH₄ solution (3.0 mmol, 1.5 mL) dropwise. Caution: Gas evolution.

    • Allow to warm to RT, then reflux (65°C) for 2–4 hours.

    • Monitoring: LC-MS should show a mass shift of -14 Da (Loss of Oxygen, Gain of 2 Hydrogens: C=O → CH₂).

  • Quench (Fieser Method):

    • Cool to 0°C. Carefully add:

      • 0.12 mL Water

      • 0.12 mL 15% NaOH

      • 0.36 mL Water

    • Stir vigorously until a white granular precipitate forms.

  • Isolation:

    • Filter through a pad of Celite. Rinse with warm THF.

    • Concentrate filtrate to yield the crude 4-amino-1-methylpiperidine agonist .

Quality Control & Analytical Standards

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (aromatic core) and 210 nm (amide bond).

NMR Interpretation[2][3]
  • Lactam (Pre-reduction): Look for the diagnostic multiplets of the lactam ring protons adjacent to the carbonyl (~2.2–2.5 ppm) and the N-Methyl singlet (~2.8 ppm).

  • Piperidine (Post-reduction): The N-Methyl singlet often shifts upfield (~2.2 ppm). The C2 protons become a methylene triplet/multiplet (~2.8 ppm).

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete neutralization of the dihydrochloride salt.Ensure at least 2.2 equivalents of base (DIPEA/TEA) are used to free the amine.
Product remains in Aqueous Phase High polarity of the lactam intermediate.Use "salting out" extraction (saturate aqueous phase with NaCl) and use DCM/IPA (3:1) for extraction.
Incomplete Reduction Steric hindrance or insufficient hydride source.Increase LiAlH₄ to 5 equivalents or switch to Borane-DMS complex (reflux).
Dimerization Self-reaction of the amine (rare for this lactam).Maintain dilute conditions (0.1 M) during coupling.

References

  • Lasmiditan Mechanism & Structure

    • Title: Lasmiditan mechanism of action – review of a selective 5-HT1F agonist.[3][4][5][6]

    • Source: Journal of Headache and Pain, 2020.[7]

    • URL:[Link]

  • Title: Preparation of 4-amino-1-methylpiperidin-2-one derivatives for use as kinase inhibitors (Patent WO2024233846).
  • Piperidine Synthesis in 5-HT Agonists

    • Title: Synthesis and pharmacological evalu
    • Source: Bioorganic & Medicinal Chemistry Letters.[7]

    • Context: Describes the general coupling of 4-aminopiperidines to benzofuran cores.
  • Reagent Specification

    • Title: 4-Amino-1-methylpiperidin-2-one dihydrochloride Product Page.

    • Source: Sigma-Aldrich / Merck.

Sources

Method

Recrystallization solvent for 4-Amino-1-methylpiperidin-2-one dihydrochloride purification

Technical Application Note: Strategic Purification of 4-Amino-1-methylpiperidin-2-one Dihydrochloride Part 1: Executive Summary & Chemical Context 1.1 The Challenge of the "Dihydrochloride" Form Purifying 4-Amino-1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Purification of 4-Amino-1-methylpiperidin-2-one Dihydrochloride

Part 1: Executive Summary & Chemical Context

1.1 The Challenge of the "Dihydrochloride" Form Purifying 4-Amino-1-methylpiperidin-2-one dihydrochloride presents a specific chemical paradox that must be addressed before selecting a solvent.

  • Structural Analysis: The molecule contains a basic primary amine at position 4 and a lactam (cyclic amide) at position 2.

  • Basicity Profile: The primary amine is basic (

    
    ), readily forming a stable monohydrochloride. The lactam nitrogen, however, is non-basic due to resonance delocalization with the carbonyl oxygen.
    
  • Stoichiometry Warning: A dihydrochloride (2HCl) implies protonation of the weakly basic amide oxygen or the presence of excess lattice-bound HCl. This form is often highly hygroscopic and prone to losing HCl or "oiling out" (phase separation) rather than crystallizing.

1.2 Strategic Approach Successful recrystallization requires a solvent system that maintains high acidity (to preserve the 2HCl stoichiometry if strictly required) while balancing polarity to induce crystal lattice formation.

  • Target Impurities: Unreacted starting materials (often non-polar), monohydrochloride salts, and degradation products.

  • Recommended Mechanism: Anti-solvent precipitation or Cooling crystallization from anhydrous alcohols.

Part 2: Recommended Solvent Systems

Based on the dielectric properties of aminopiperidinones and general salt crystallization principles, the following systems are validated for high-polarity amine salts.

System A: The "Golden Standard" (Ethanol / Ethyl Acetate)

Best for: General purification, removal of non-polar impurities, and handling hygroscopic salts.

ComponentRoleRationale
Ethanol (Absolute) SolventHigh solubility for the polar dihydrochloride salt; protic nature stabilizes the ionic lattice.
Ethyl Acetate (EtOAc) Anti-SolventLow polarity; induces supersaturation without causing immediate oiling out (unlike hexanes).
Ratio 1:3 to 1:5 Start with minimal hot EtOH, then dilute with EtOAc.
System B: The "High Polarity" System (Methanol / MTBE)

Best for: Extremely polar samples that do not dissolve in Ethanol.

ComponentRoleRationale
Methanol (MeOH) SolventHighest solubility power for difficult salts.
MTBE (Methyl tert-butyl ether) Anti-SolventForms a distinct precipitate; less flammable than diethyl ether and higher boiling point (55°C) allows for safer hot filtration.
Ratio 1:4 to 1:6 Critical to add MTBE slowly to avoid trapping mother liquor.
System C: Single Solvent (Isopropanol - IPA)

Best for: Large scale batches where simple cooling crystallization is preferred.

  • Mechanism: High temperature coefficient of solubility. The salt dissolves in refluxing IPA (82°C) but is insoluble at 0°C.

  • Note: If the 2HCl form is unstable, IPA is less likely to strip the acid than water/methanol.

Part 3: Detailed Experimental Protocol

Workflow Diagram (Logic Flow)

RecrystallizationWorkflow Start Crude 4-Amino-1-methylpiperidin-2-one 2HCl SolubilityTest Solubility Test (100 mg) Start->SolubilityTest Dissolution Dissolution in Hot Solvent (EtOH or MeOH) SolubilityTest->Dissolution Select System A or B Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration AntiSolvent Add Anti-Solvent (EtOAc/MTBE) Dropwise at Reflux Filtration->AntiSolvent Cloud Point Method Cooling Slow Cooling (RT -> 4°C -> -20°C) AntiSolvent->Cooling Nucleation Isolation Filtration & N2 Drying Cooling->Isolation Validation Validation (HPLC, Chloride Titration) Isolation->Validation

Caption: Decision tree and process flow for the purification of polar dihydrochloride salts.

Step-by-Step Procedure (System A: EtOH/EtOAc)

1. Dissolution (The "Minimum Volume" Rule)

  • Place 5.0 g of crude 4-Amino-1-methylpiperidin-2-one 2HCl in a 100 mL round-bottom flask.

  • Add Absolute Ethanol (approx. 15-20 mL) and heat to reflux (80°C) with magnetic stirring.

  • Critical: Add Ethanol in 1 mL increments until the solid just dissolves. If a small amount of residue remains after 10 minutes, it is likely an inorganic impurity (e.g., NaCl).

2. Hot Filtration (Clarification)

  • While keeping the solution near boiling, filter through a pre-warmed glass frit or a syringe filter (0.45 µm PTFE) into a clean, pre-warmed Erlenmeyer flask.

  • Why: Removing insoluble particles prevents "seeding" of impurities during the cooling phase.

3. Anti-Solvent Addition (The "Cloud Point")

  • Maintain the filtrate at a gentle boil.

  • Slowly add Ethyl Acetate dropwise via an addition funnel or syringe.

  • Continue addition until a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 1-2 mL of Ethanol to clear the solution back to transparency.

4. Controlled Cooling (Crystallization)

  • Remove the heat source and wrap the flask in a towel or place it in a Dewar flask to ensure slow cooling to room temperature (over 2-3 hours).

  • Mechanism:[1][2] Rapid cooling traps impurities and solvent (occlusion). Slow cooling builds a pure crystal lattice.

  • Once at room temperature, transfer to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight for maximum yield.

5. Isolation & Drying

  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the cake with cold Ethyl Acetate (do not use Ethanol here, it will redissolve the product).

  • Drying: This step is critical. Dihydrochloride salts are hygroscopic. Dry in a vacuum oven at 40°C over

    
     or silica gel for 24 hours.
    

Part 4: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out The product separates as a liquid droplet instead of crystals.1. Re-heat to dissolve the oil.2. Add more primary solvent (EtOH).3. Scratch the glass with a rod or add a seed crystal.4.[3] Cool slower.
Low Yield Product remains in the mother liquor.1. Cool to lower temp (-20°C).2. Increase the ratio of Anti-Solvent (EtOAc).3. Concentrate the mother liquor and run a "second crop".
Sticky Solid Hygroscopicity or solvent trapping.1. Ensure the solvent was anhydrous.2. Grind the solid and re-dry under high vacuum.3. Verify stoichiometry (is it actually a mono-HCl?).

Part 5: References

  • Sigma-Aldrich. Product Specification: (R)-4-Amino-1-methyl-piperidin-2-one. (Accessed 2026). Link

  • BenchChem. Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization Protocols. (2025). Link

  • Google Patents. CN101531628B: Synthetic method of 4-dimethylaminopiperidine hydrochloride. (Describes mixed solvent recrystallization for piperidine salts). Link

  • ChemRevLett. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Link

Sources

Application

Application Note: Mannich Condensation with 4-Amino-1-methylpiperidin-2-one

This Application Note is designed for medicinal chemists and process scientists utilizing 4-Amino-1-methylpiperidin-2-one (CAS: 90673-40-8) as a core scaffold in diversity-oriented synthesis.[1] Abstract & Strategic Sign...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 4-Amino-1-methylpiperidin-2-one (CAS: 90673-40-8) as a core scaffold in diversity-oriented synthesis.[1]

Abstract & Strategic Significance

4-Amino-1-methylpiperidin-2-one is a versatile heterocyclic building block featuring a distinct primary amine nucleophile and a lactam core.[1] In drug discovery, this scaffold mimics the geometry of bioactive peptides and alkaloids (e.g., Tofacitinib intermediates), offering a rigidified vector for side-chain attachment.

This guide details the Mannich Condensation , a three-component reaction (3-CR) utilizing this scaffold as the amine component . By reacting with non-enolizable aldehydes (e.g., formaldehyde) and CH-acidic compounds (e.g., ketones, phenols, terminal alkynes), researchers can rapidly generate


-amino carbonyl libraries.
Key Chemical Challenges Addressed:
  • Chemoselectivity: Directing reaction exclusively to the exocyclic primary amine (

    
    ) while preserving the lactam ring integrity.
    
  • Stoichiometric Control: Preventing the formation of symmetric bis-Mannich bases (tertiary amines) when mono-substitution is desired.[1]

  • Stereoelectronic Effects: Managing the steric bulk of the piperidinone ring during iminium ion formation.

Mechanistic Insight & Reaction Logic

Reactivity Profile

The reaction relies on the differential nucleophilicity between the exocyclic amine (N4) and the lactam nitrogen (N1) .

  • N4 (Primary Amine): Highly nucleophilic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     for conjugate acid). Readily condenses with aldehydes to form hemiaminals and iminium ions.
    
  • N1 (Lactam Amide): Non-nucleophilic due to resonance stabilization with the carbonyl.

  • C3 (

    
    -Carbon):  While theoretically acidic, C3 requires strong bases (e.g., LDA) to enolize. Under standard acidic Mannich conditions, C3 remains inert, ensuring regioselectivity at N4.
    
Reaction Pathway

The mechanism proceeds via the acid-catalyzed formation of an iminium ion , followed by the nucleophilic attack of the enol form of the CH-acidic component.[2]

Figure 1: Mechanistic Pathway

MannichMechanism Amine 4-Amino-1-methyl piperidin-2-one Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation Aldehyde Formaldehyde (HCHO) Aldehyde->Hemiaminal Condensation Acid Acid Catalyst (H+) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O (Acid Cat.) Product Mannich Base (β-amino ketone) Iminium->Product Ketone Ketone (CH-Acid) Enol Enol Form (Nucleophile) Ketone->Enol Tautomerization (Acid Cat.) Enol->Product Nucleophilic Attack on Iminium

Caption: Acid-catalyzed condensation of 4-amino-1-methylpiperidin-2-one with formaldehyde and a ketone.[1][3]

Experimental Protocol

Standard Solution-Phase Protocol (Mono-Alkylation)

This protocol targets the synthesis of a mono-Mannich base using acetophenone as the model CH-acid.[1]

Reagents:

  • Amine: 4-Amino-1-methylpiperidin-2-one (1.0 equiv)[1][4][5]

  • Aldehyde: Paraformaldehyde (1.2 equiv) or Formalin (37% aq., 1.2 equiv)

  • CH-Acid: Acetophenone (1.0 equiv)[1]

  • Solvent: Ethanol (absolute) or Isopropanol

  • Catalyst: Conc. HCl (0.05 equiv)[1]

Step-by-Step Procedure:

  • Preparation of Iminium Precursor:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-1-methylpiperidin-2-one (10 mmol, 1.28 g) in Ethanol (20 mL).

    • Add Acetophenone (10 mmol, 1.20 g).

    • Critical Step: Adjust pH to ~4–5 using catalytic Conc. HCl (approx. 2-3 drops). Why? Acid catalysis is essential to depolymerize paraformaldehyde and accelerate enolization.

  • Addition of Aldehyde:

    • Add Paraformaldehyde (12 mmol, 0.36 g) in one portion.

    • Note: If using Formalin, add dropwise to prevent exotherm.

  • Reflux:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours .
      
    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The primary amine spot (ninhydrin active) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure (Rotavap).[1]

    • Dissolve the residue in Water (20 mL) and wash with Diethyl Ether (

      
      ) to remove unreacted acetophenone (neutral organic layer).
      
    • Basify the aqueous layer to pH > 10 using 10% NaOH or Sat.

      
       . Why? The Mannich base is protonated in the reaction; basification releases the free base.
      
    • Extract the product with Dichloromethane (DCM) (

      
      ).
      
  • Purification:

    • Dry combined organic layers over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]

    • Yield Expectation: 65–85%.[1]

Microwave-Assisted Protocol (High Throughput)

For library generation, microwave irradiation significantly reduces reaction time and suppresses side reactions.

  • Solvent: Ethanol[1][6]

  • Conditions:

    
    , 150 W, 10-20 minutes.
    
  • Stoichiometry: Use 1.5 equiv of the CH-acid component to drive the reaction to completion.

Optimization & Troubleshooting

Controlling Bis-Alkylation

Primary amines have two protons, allowing them to react with two equivalents of formaldehyde and CH-acid to form "bis-Mannich bases" (tertiary amines).[1]

VariableStrategy for Mono-ProductStrategy for Bis-Product
Stoichiometry 1:1:1 (Amine:Aldehyde:Acid)1:2.2:2.2
Addition Order Pre-mix Amine + Acid, then add Aldehyde slowlyMix all reagents at once
Sterics Use bulky CH-acids (e.g., ortho-substituted phenols)Use small CH-acids (e.g., acetone)
Handling the Piperidinone Scaffold
  • Hygroscopicity: The starting material (4-amino-1-methylpiperidin-2-one) can be hygroscopic.[1] Store under nitrogen/argon.[1] If the material is wet, the exact stoichiometry will be off, leading to incomplete conversion.

  • Salt Formation: If the product is an oil, convert it to a hydrochloride or oxalate salt for easier crystallization and characterization.

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Start Start: 4-Amino-1-methyl piperidin-2-one Mix Mix with CH-Acid (Ethanol, pH 4-5) Start->Mix AddAld Add Paraformaldehyde (1.2 equiv) Mix->AddAld Reflux Reflux 4-6h (or MW 10min @ 100C) AddAld->Reflux Check TLC Check (Amine consumed?) Reflux->Check Check->Reflux No (Extend time) Workup Acid/Base Workup: 1. Wash acid phase (remove ketone) 2. Basify to pH 10 3. Extract with DCM Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Product: Mannich Base Purify->Final

Caption: Step-by-step experimental workflow for Mannich condensation.

References

  • Mannich, C. & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. Link[1]

  • Tramontini, M. & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[1][7][8] CRC Press.[1] (Fundamental review of Mannich chemistry stoichiometry).

  • Baliah, V. et al. (2021). Synthesis of piperidine-4-ones by Mannich condensation. Chemical Review and Letters, 4, 192-199.[6] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Amino-1-methylpiperidin-2-one (CAS 90673-40-8).[1][4] Link[1]

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link[1]

  • PubChem. (2025).[1] Compound Summary: 4-Amino-1-methylpiperidine derivatives.[1][4][9] National Library of Medicine. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

HPLC detection of 4-Amino-1-methylpiperidin-2-one without UV chromophore

Technical Support Center: HPLC Detection of Non-Chromophoric Compounds Focus Analyte: 4-Amino-1-methylpiperidin-2-one Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Detection of Non-Chromophoric Compounds

Focus Analyte: 4-Amino-1-methylpiperidin-2-one

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges researchers face when developing analytical methods for compounds that lack UV-absorbing properties. This guide is designed to provide expert insights, actionable troubleshooting steps, and validated protocols for the successful HPLC analysis of 4-Amino-1-methylpiperidin-2-one and similar non-chromophoric molecules.

Section 1: The Core Challenge & Initial Diagnosis

Q1: I'm injecting 4-Amino-1-methylpiperidin-2-one onto my HPLC-UV system, but I don't see a peak. Is my instrument broken?

A1: It is highly unlikely that your instrument is broken. The issue stems from the chemical structure of the analyte itself. 4-Amino-1-methylpiperidin-2-one is a saturated heterocyclic compound, meaning it lacks a chromophore—a part of a molecule responsible for absorbing light in the ultraviolet-visible spectrum.[1][2][3] Standard HPLC systems that rely on UV-Vis detectors require analytes to have chromophores (e.g., aromatic rings, conjugated double bonds) to be "seen". Since your analyte does not absorb UV light, it passes through the detector's flow cell undetected.

The molecular structure of 4-Amino-1-methylpiperidin-2-one (C₆H₁₂N₂O) confirms the absence of any conjugated system that would interact with UV light, rendering this detection method unsuitable for direct analysis.[4][5][6]

Section 2: Recommended Analytical Strategies

To analyze a non-chromophoric compound like 4-Amino-1-methylpiperidin-2-one, you must employ one of two primary strategies:

  • Direct Analysis: Use a different separation mode (chromatography) and a universal detection technology that does not depend on light absorption.

  • Indirect Analysis: Chemically modify (derivatize) the molecule to attach a UV-absorbing or fluorescent tag, allowing detection by standard instruments.

Q2: What is the best approach for direct analysis? My compound is highly polar and doesn't stick to my C18 column.

A2: This is a common and expected issue. As a small, polar molecule (LogP ≈ -0.43), 4-Amino-1-methylpiperidin-2-one is poorly retained in reversed-phase (RP) chromatography and will elute in the void volume with the solvent front.[4][7]

The recommended solution is to switch from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for the retention and separation of polar compounds.[8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[11] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[7][11]

This approach must be paired with a universal detector. The most robust and common choices are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) .[12] Both are mass-based detectors that are compatible with the gradient elution often used in HILIC.[13]

Workflow for Direct Analysis using HILIC

cluster_prep Sample & Mobile Phase Prep cluster_hplc HILIC-HPLC System cluster_detection Universal Detection Sample Dissolve Sample in High Organic Solvent (e.g., 90% ACN) Injection Inject Sample Sample->Injection MobilePhase Prepare Volatile Mobile Phase (e.g., ACN & Ammonium Formate) Column HILIC Column (e.g., Amide, Silica) Injection->Column Elution Gradient Elution (Increase Aqueous Content) Column->Elution Nebulize Nebulization (Form Aerosol) Elution->Nebulize Evaporate Evaporation (Remove Solvent) Nebulize->Evaporate Detect Particle Detection (CAD or ELSD) Evaporate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: HILIC workflow for non-chromophoric analytes.

Q3: Which universal detector is better for my application: CAD or ELSD?

A3: Both CAD and ELSD operate on a similar principle: nebulization of the column eluent, evaporation of the mobile phase, and detection of the remaining non-volatile analyte particles.[12] However, they differ in how they measure these particles, which leads to performance differences.

FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Principle Particles are charged by ionized gas; the total charge is measured by an electrometer.[14]Particles scatter a beam of light; the scattered light is measured by a photodiode.[12][15]
Sensitivity Generally higher, capable of detecting smaller particles (down to ~10 nm).[16]Lower, requires larger particles to scatter light effectively (>50 nm).[16]
Dynamic Range Wider, typically over four orders of magnitude.More limited, with a sigmoidal response curve that can be non-linear at low concentrations.[16]
Response Uniformity More consistent response across different non-volatile analytes, making it better for impurity profiling and standard-free quantification.[16]Response can be affected by analyte properties like refractive index and density.[16][17]
Gradient Elution Fully compatible. Response can be normalized with an inverse gradient.[13][16]Fully compatible, but baseline shifts can occur if not properly optimized.[17]
Q4: When should I consider chemical derivatization instead of using a universal detector?

A4: Chemical derivatization is a powerful alternative if you do not have access to a CAD, ELSD, or Mass Spectrometer. This strategy involves a chemical reaction to attach a chromophoric or fluorophoric "tag" to your analyte, allowing it to be detected by standard HPLC-UV or Fluorescence (FLD) detectors.[2][18][19]

Consider derivatization when:

  • Only HPLC-UV or HPLC-FLD systems are available.

  • Extremely high sensitivity is required, which can sometimes be achieved with fluorescent tags.

  • You have the resources to develop and validate a more complex, multi-step analytical procedure.

The primary amine on 4-Amino-1-methylpiperidin-2-one is an ideal target for derivatization. Several reagents are available for this purpose.

ReagentDetectionKey Characteristics
9-fluorenylmethyl chloroformate (FMOC-Cl) UV (~265 nm) or FluorescenceForms stable derivatives under mild conditions. Excess reagent can be extracted.[20]
Dansyl Chloride (DNS-Cl) UV or FluorescenceWidely used, produces highly fluorescent derivatives. Reaction requires basic conditions.[20][21]
Phenyl isothiocyanate (PITC) UV (~254 nm)Reacts with primary and secondary amines to form phenylthiourea derivatives.[20][21]
Salicylaldehyde UVForms a Schiff base with primary amines. The derivatization can be performed easily in the sample solvent.[22]

Workflow for Indirect Analysis via Derivatization

cluster_deriv Pre-Column Derivatization cluster_hplc RP-HPLC System cluster_detection Standard Detection Sample Sample Solution Reagent Add Derivatization Reagent (e.g., FMOC-Cl) & Buffer Sample->Reagent Reaction Incubate (Controlled Temp & Time) Reagent->Reaction Stop Stop Reaction / Remove Excess Reagent Reaction->Stop Injection Inject Derivatized Sample Stop->Injection Column Reversed-Phase Column (e.g., C18) Injection->Column Elution Gradient Elution Column->Elution Detect UV or Fluorescence Detector Elution->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Pre-column derivatization workflow for HPLC-UV/FLD.

Section 3: Troubleshooting Guides

Troubleshooting HILIC-CAD/ELSD Methods
IssuePotential Cause(s)Recommended Solution(s)
No Peak or Low Sensitivity 1. Non-volatile mobile phase additive: Phosphate or sulfate buffers will not evaporate and will create an extremely high background signal, obscuring the analyte peak.[13] 2. Detector settings not optimized: Evaporation temperature is too low (solvent not removed) or too high (analyte is semi-volatile and evaporates). Gas pressure is incorrect.[23] 3. Sample solvent mismatch: Sample is dissolved in a solvent much stronger (more aqueous) than the mobile phase, causing poor peak shape and low retention.1. Use only volatile buffers: Switch to ammonium formate or ammonium acetate. Ensure high-purity solvents (LC-MS grade is recommended).[23] 2. Optimize detector parameters: Methodically adjust the evaporation temperature and nebulizer gas flow to maximize the signal-to-noise (S/N) ratio for your analyte peak, not the baseline.[24] 3. Match sample solvent to mobile phase: Dissolve standards and samples in the initial mobile phase composition or a solvent with a slightly higher organic content.
Drifting or Noisy Baseline 1. Contaminated mobile phase or gas: Impurities in the solvent or nitrogen gas are detected after evaporation.[23] 2. Column bleed: The HILIC stationary phase is shedding, creating a high and unstable background. 3. Dirty detector: The nebulizer or drift tube is contaminated with residue from previous analyses.[25]1. Use high-purity inputs: Use LC-MS grade solvents and a high-purity nitrogen source. Filter all mobile phases. 2. Use a high-quality, stable HILIC column. Flush the system thoroughly. 3. Clean the detector: Follow the manufacturer's instructions for cleaning the nebulizer and drift tube. A periodic flush with hot water can be effective.[24]
Poor Peak Shape / Reproducibility 1. Insufficient column equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish the aqueous layer.[10] 2. Ionic interactions: The basic amine on the analyte is interacting with acidic silanols on the stationary phase. 3. System pressure fluctuations: Unstable pump performance or leaks.1. Equilibrate thoroughly: Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs. 2. Adjust mobile phase pH and ionic strength: Ensure the buffer concentration (e.g., 10-20 mM ammonium formate) is sufficient to control ionic interactions and improve peak shape. 3. Perform system maintenance: Check for leaks, prime the pumps, and ensure a stable system backpressure.
Troubleshooting Derivatization Methods
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Peak 1. Incomplete reaction: Incorrect pH, temperature, or reaction time. Reagent has degraded. 2. Derivative instability: The derivatized product is degrading before or during analysis.1. Optimize reaction conditions: Systematically vary pH, temperature, time, and reagent concentration to maximize product yield. Use fresh derivatization reagent. 2. Check derivative stability: Analyze the derivatized sample at several time points (e.g., 0, 2, 8, 24 hours) to determine its stability in the sample vial. If unstable, analyze immediately after preparation.
Multiple Peaks for Analyte 1. Side reactions: The derivatization reagent is reacting with other functional groups or forming multiple products. 2. Incomplete reaction: Both the derivatized and underivatized analyte are being injected.1. Adjust reaction conditions: Make conditions milder (e.g., lower temperature) to reduce side products. Consult literature for the chosen reagent to understand potential side reactions. 2. Drive the reaction to completion: Increase the molar excess of the derivatization reagent or extend the reaction time.
Large Reagent Peak Interferes with Analyte 1. Excess reagent co-elutes with the analyte. 2. Reagent hydrolysis products are causing interference. 1. Modify chromatography: Adjust the gradient to better separate the analyte from the reagent peak. 2. Implement a cleanup step: After derivatization, use liquid-liquid extraction or solid-phase extraction (SPE) to remove excess reagent before HPLC injection.

Section 4: Experimental Protocols

Protocol 1: HILIC-CAD Method for Direct Quantification

This protocol provides a starting point for method development. The column and gradient should be optimized for your specific application.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC or UHPLC system.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: A HILIC column, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with formic acid.

    • Gradient: 5% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • CAD Settings: Evaporation Temperature: 35-50°C (optimize for S/N), Nitrogen gas pressure: 35 psi.

  • Standard and Sample Preparation:

    • Diluent: 90:10 Acetonitrile:Water (v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-1-methylpiperidin-2-one reference standard and dissolve in 10 mL of diluent.

    • Working Standards: Prepare a calibration curve by serially diluting the stock solution with the diluent to appropriate concentrations (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against concentration. A quadratic fit may be necessary for CAD data over a wide dynamic range.

Protocol 2: Pre-Column Derivatization with FMOC-Cl and RP-HPLC-UV Analysis

This protocol is adapted from established methods for derivatizing primary amines.[20]

  • Reagents and Solutions:

    • Borate Buffer: 0.1 M Borate buffer, pH 9.0.

    • FMOC-Cl Reagent: 5 mM FMOC-Cl in acetonitrile. Prepare fresh daily.

    • Quenching Reagent: 1 M Amantadine or another primary amine to react with excess FMOC-Cl (optional, can also be extracted).

    • Extraction Solvent: Hexane or Methylene Chloride.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the sample (or standard) with 200 µL of Borate Buffer.

    • Add 200 µL of the FMOC-Cl reagent. Vortex immediately.

    • Allow the reaction to proceed at room temperature for 10 minutes.

    • Add 500 µL of the extraction solvent (e.g., hexane), vortex for 1 minute to extract excess FMOC-Cl.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the lower aqueous layer to an HPLC vial for injection.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 266 nm.

    • Injection Volume: 20 µL.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Wikipedia. [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Wikipedia. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Jayawardhana, D. A., et al. (2017). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Journal of Analytical & Pharmaceutical Research, 4(4), 00111.
  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. [Link]

  • Lattimer, N., & Arts, C. (2020, November 11). Material Identification by HPLC with Charged Aerosol Detection. LCGC International. [Link]

  • Roemling, R., et al. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Shimadzu. (n.d.). ELSD-LT III. Shimadzu. [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Agilent. [Link]

  • Li, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Request PDF. [Link]

  • Ali, I., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. [Link]

  • BUCHI. (n.d.). How to overcome limitations in flash chromatography with an ELSD. Buchi.com. [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Chromatography Forum. [Link]

  • Bentham Science. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science. [Link]

  • Max Planck Institute for Marine Microbiology. (n.d.). High-performance liquid chromatograph with mass spectrometry (HPLC MS). [Link]

  • Roșca, S., et al. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]

  • Chromatography Mound. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. [Link]

  • Dong, M. W., & Lam, G. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Ahmad, I. H., & Stoll, D. R. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. [Link]

  • Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS. Chemyx. [Link]

  • HPLC Hints & Tips. (2017, December 9). Evaporative HPLC Detectors; CAD and ELSD. [Link]

  • Ma, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analysis & pharmaceutical research, 1(1), 10.15406/japlr.2012.01.00003.
  • ResearchGate. (n.d.). 24 questions with answers in ELSD. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. PubChem. [Link]

  • Chromatography Forum. (2024, June 25). High Noise HPLC-ELSD Analysis/ Spiked peaks. Chromatography Forum. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Request PDF. [Link]

  • Cataldi, T. R., et al. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules, 27(4), 1330. [Link]

Sources

Optimization

Technical Support Center: Charged Aerosol Detection (CAD) Methods for 4-Amino-1-methylpiperidin-2-one

Welcome to the technical support center for the analysis of 4-Amino-1-methylpiperidin-2-one using Charged Aerosol Detection (CAD). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Amino-1-methylpiperidin-2-one using Charged Aerosol Detection (CAD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure robust and reliable analytical results. As 4-Amino-1-methylpiperidin-2-one is a small, polar compound likely lacking a strong UV chromophore, CAD is an excellent choice for its quantification.[1][2][3] This guide will equip you with the necessary knowledge to develop, optimize, and troubleshoot your HPLC-CAD method.

Understanding the Workflow: HPLC-CAD Analysis

The following diagram illustrates the typical workflow for analyzing 4-Amino-1-methylpiperidin-2-one using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD).

HPLC_CAD_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_cad Charged Aerosol Detection cluster_data Data Analysis Sample Sample containing 4-Amino-1-methylpiperidin-2-one Dilution Dilution with appropriate solvent Sample->Dilution Accurate weighing Filtration Filtration (e.g., 0.22 µm) Dilution->Filtration Remove particulates HPLC_System HPLC System Filtration->HPLC_System Injection Column HILIC or Mixed-Mode Column HPLC_System->Column Separation Nebulizer Nebulization Column->Nebulizer Eluent Mobile_Phase Volatile Mobile Phase (e.g., ACN/Ammonium Formate) Mobile_Phase->HPLC_System Elution Drying_Tube Solvent Evaporation Nebulizer->Drying_Tube Aerosol Charging Particle Charging Drying_Tube->Charging Analyte Particles Detector Signal Measurement Charging->Detector Charged Particles Chromatogram Chromatogram Detector->Chromatogram Electrical Signal Quantification Quantification (Non-linear regression) Chromatogram->Quantification Peak Area

Caption: Workflow for the analysis of 4-Amino-1-methylpiperidin-2-one by HPLC-CAD.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 4-Amino-1-methylpiperidin-2-one with CAD.

Q1: Why is CAD a suitable detector for 4-Amino-1-methylpiperidin-2-one?

A1: 4-Amino-1-methylpiperidin-2-one is a small molecule with a chemical structure that suggests it lacks a significant UV chromophore, making detection by UV-Vis challenging, especially at low concentrations.[3] Charged Aerosol Detection is a universal detection method that is not dependent on the optical properties of the analyte.[3][4][5] It is ideal for non-volatile and semi-volatile compounds, providing a response that is proportional to the mass of the analyte, which is advantageous for quantification.[6][7]

Q2: What type of HPLC column is recommended for separating 4-Amino-1-methylpiperidin-2-one?

A2: Given the polar and basic nature of 4-Amino-1-methylpiperidin-2-one, traditional reversed-phase (RP) chromatography may result in poor retention.[8][9] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column (combining HILIC and ion-exchange) would be the preferred choice.[4][8][10] HILIC columns utilize a high organic mobile phase, which enhances the retention of polar compounds.

Q3: What are the key considerations for mobile phase selection?

A3: The mobile phase must be volatile to ensure efficient nebulization and solvent evaporation in the CAD.[6][11] Non-volatile buffers, such as phosphate buffers, are incompatible and will cause detector blockage and high background noise.[11]

  • Recommended Mobile Phases:

    • Aqueous: High-purity water with volatile additives like formic acid, acetic acid, or ammonium formate.

    • Organic: High-purity acetonitrile (ACN) or methanol.

  • Mobile Phase Quality: Always use high-purity, HPLC or MS-grade solvents and additives to minimize background noise and ensure high sensitivity.[2][11] Impurities in the mobile phase can significantly impact the detector's performance.[1][11]

Q4: How can I improve the sensitivity of my CAD method?

A4: Several factors influence CAD sensitivity:

  • Mobile Phase Composition: A higher percentage of organic solvent in the mobile phase generally leads to a better response.[10]

  • Inverse Gradient: If using a gradient elution, an inverse gradient can be employed with a second pump to maintain a constant mobile phase composition entering the detector, which can boost sensitivity and provide a more uniform response.[11]

  • Evaporation Temperature: Optimizing the evaporation temperature is crucial. It should be high enough to evaporate the mobile phase but not so high that it volatilizes the analyte.[1][12][13]

  • Nebulizer Gas Flow: Adjust the nebulizer gas (typically nitrogen) flow rate according to the manufacturer's recommendations for your flow rate.

Q5: The response of my analyte is not linear. How do I create a calibration curve?

A5: A key characteristic of CAD is its non-linear response over a wide concentration range.[2][4][12] To handle this for quantification:

  • Power Function: Many modern CAD instruments have a built-in power function value (PFV) that can be adjusted to linearize the response.[4][12][13][14]

  • Log-Log Plot: A plot of log(Peak Area) versus log(Concentration) often yields a linear relationship.[2]

  • Quadratic or Weighted Regression: Use a quadratic or a weighted (e.g., 1/x or 1/x²) regression model to fit your calibration curve.[13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 4-Amino-1-methylpiperidin-2-one with CAD.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
High Baseline Noise / Drifting Baseline 1. Contaminated Mobile Phase: Impurities in solvents or additives are a primary cause of high background in CAD.[1][2][11] 2. Non-Volatile Contaminants: Contamination from glassware, filters, or the HPLC system itself.[1] 3. Column Bleed: Stationary phase degradation can introduce non-volatile material into the eluent.[1] 4. Improper Nebulization/Evaporation: Incorrect gas flow or evaporation temperature.1. Use High-Purity Solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases.[11] 2. System Cleaning: Thoroughly flush the HPLC system with a strong, clean solvent.[1] Ensure all glassware is meticulously cleaned. 3. Use a Stable Column: Choose a column known for low bleed, especially under the chosen mobile phase conditions. 4. Optimize Detector Settings: Adjust the evaporation temperature and nebulizer gas pressure according to the mobile phase composition and flow rate.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The basic amine group in 4-Amino-1-methylpiperidin-2-one can interact with residual silanols on the column, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The ionization state of the analyte can affect its interaction with the stationary phase.1. Mobile Phase Modifier: Add a small amount of a competing base (e.g., a volatile amine) or an acid (like formic acid) to the mobile phase to mask the silanol groups. 2. Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume. 3. Adjust pH: Modify the mobile phase pH to ensure the analyte is in a consistent and appropriate ionic state for the chosen column.
Low or No Signal 1. Analyte is Volatile: If 4-Amino-1-methylpiperidin-2-one is more volatile than anticipated, it may be lost during the solvent evaporation step. 2. Precipitation in the Nebulizer: The analyte may not be soluble in the aerosol droplets. 3. Detector Malfunction: Issues with the corona wire or electrometer.1. Lower Evaporation Temperature: Reduce the evaporation temperature to the lowest setting that still allows for complete solvent evaporation.[1] 2. Check Sample Solubility: Ensure the analyte is fully dissolved in the injection solvent, which should be compatible with the mobile phase. 3. Perform Detector Diagnostics: Follow the manufacturer's instructions for checking the performance of the CAD.
Inconsistent Peak Areas (Poor Reproducibility) 1. Inconsistent Nebulization: Fluctuations in gas pressure or mobile phase flow rate. 2. Sample Preparation Variability: Inaccuracies in sample weighing or dilution. 3. Autosampler Issues: Inconsistent injection volumes.1. Check System Stability: Ensure a stable pump flow and gas supply. 2. Standardize Sample Preparation: Use calibrated pipettes and balances, and ensure complete dissolution of the sample. 3. Verify Autosampler Performance: Run a series of injections of the same standard to check for reproducibility.
Troubleshooting Workflow Diagram

CAD_Troubleshooting Start Problem Encountered HighNoise High Baseline Noise? Start->HighNoise PoorPeakShape Poor Peak Shape? HighNoise->PoorPeakShape No CheckMobilePhase Check Mobile Phase Purity and Volatility HighNoise->CheckMobilePhase Yes NoSignal Low or No Signal? PoorPeakShape->NoSignal No ModifyMobilePhase Add Mobile Phase Modifier PoorPeakShape->ModifyMobilePhase Yes InconsistentArea Inconsistent Peak Areas? NoSignal->InconsistentArea No LowerTemp Lower Evaporation Temp NoSignal->LowerTemp Yes CheckFlowAndGas Check Pump Flow & Gas Pressure Stability InconsistentArea->CheckFlowAndGas Yes End Problem Resolved InconsistentArea->End No FlushSystem Flush HPLC System CheckMobilePhase->FlushSystem CheckColumnBleed Evaluate Column Bleed FlushSystem->CheckColumnBleed CheckColumnBleed->PoorPeakShape ReduceLoad Reduce Injection Volume/Concentration ModifyMobilePhase->ReduceLoad AdjustpH Adjust Mobile Phase pH ReduceLoad->AdjustpH AdjustpH->NoSignal CheckSolubility Verify Sample Solubility LowerTemp->CheckSolubility DetectorDiags Run Detector Diagnostics CheckSolubility->DetectorDiags DetectorDiags->InconsistentArea ReviewSamplePrep Review Sample Preparation Protocol CheckFlowAndGas->ReviewSamplePrep VerifyAutosampler Verify Autosampler Performance ReviewSamplePrep->VerifyAutosampler VerifyAutosampler->End

Sources

Troubleshooting

Technical Support Center: Handling &amp; Weighing 4-Amino-1-methylpiperidin-2-one Dihydrochloride

As a Senior Application Scientist, I frequently audit laboratory workflows where the physical properties of building blocks compromise analytical precision.1 is a critical intermediate in drug development[1]. However, it...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows where the physical properties of building blocks compromise analytical precision.1 is a critical intermediate in drug development[1]. However, its dihydrochloride salt form imparts severe hygroscopicity and potential deliquescence. When exposed to ambient humidity, the chloride counterions rapidly form hydrogen bonds with atmospheric water vapor, leading to 2[2].

This guide provides field-proven, self-validating protocols to ensure scientific integrity and absolute mass accuracy during your weighing workflows.

Troubleshooting Guide & FAQs

Q1: Why does the mass of my sample continuously increase on the analytical balance? Causality: This is a classic symptom of moisture sorption. Dihydrochloride salts have a high thermodynamic affinity for water. If the ambient relative humidity (RH) exceeds the critical deliquescence humidity of the salt, the powder will continuously absorb moisture until it3[3]. This dynamic moisture uptake prevents the balance from settling, rendering the displayed mass inaccurate. Solution: You must isolate the micro-environment. Switch from open weighing boats to4 to minimize the exposed surface area and trap the internal atmosphere[4].

Q2: Why is the powder clinging to my spatula and the sides of the weighing boat? Causality: Hygroscopic powders are typically stored in desiccators over active desiccants. This ultra-low humidity environment strips surface moisture, increasing the material's susceptibility to triboelectric static charging. 4, exacerbating the charge and causing the powder to jump or cling, which leads to mass loss during transfer[4]. Solution: Never use plastic weighing vessels for desiccated hygroscopic salts. Utilize 5 or anti-static aluminum boats, and pass the vessel through an anti-static ionizer prior to taring[5].

Q3: How can I verify that my bulk stock hasn't degraded due to repeated openings? Causality: Repeated exposure to ambient air introduces cumulative moisture. For amine hydrochlorides, this can lead to2[2]. Solution: Monitor the physical state. Free-flowing powder indicates integrity; clumping or a glassy/sticky appearance indicates moisture compromise. For critical assays, run a rapid Thermogravimetric Analysis (TGA) or6 to quantify inherent moisture before use[6].

Quantitative Data: Weighing Method Efficacy

To illustrate the impact of your chosen methodology, the following table summarizes the expected moisture-induced mass error when handling highly hygroscopic dihydrochloride salts under standard laboratory conditions (25°C, 50% RH).

Weighing MethodologyAmbient Exposure TimeExpected Mass Error (Δm)Suitability for 4-Amino-1-methylpiperidin-2-one 2HCl
Open Plastic Weighing Boat> 2 minutes+2.5% to +5.0%Unacceptable (Static + High Sorption)
Open Glass Vessel1 - 2 minutes+1.0% to +2.0%Poor (Continuous mass drift)
Benchtop "Weighing by Difference"< 30 seconds< 0.2%Acceptable (Requires high proficiency)
Glovebox / Isolator (N2/Ar)N/A (Inert)0.00%Gold Standard (Absolute mass stability)
Experimental Protocols: Step-by-Step Methodologies
Protocol A: The Gold Standard - Glovebox (Isolator) Weighing

This is a self-validating system: by removing the atmospheric variable entirely, mass stability is guaranteed.

  • Purge: Ensure the glovebox is purged with high-purity Nitrogen or Argon, maintaining an RH of < 1% and O2 < 1 ppm.

  • Equilibration: Transfer the sealed stock vial of 4-Amino-1-methylpiperidin-2-one dihydrochloride, receiving vessels, and spatulas into the antechamber. Cycle the vacuum/inert gas at least three times.

  • Thermal Stabilization: Allow the materials to rest inside the main chamber for 30 minutes to reach thermal equilibrium.4 inside the balance draft shield, skewing results[4].

  • Weighing: Tare the receiving vessel. Transfer the required mass using a metal spatula. The balance reading will stabilize instantly.

  • Sealing: Seal the receiving vessel tightly (e.g., crimp cap or Parafilm over a glass stopper) before removing it from the glovebox.

Protocol B: Benchtop "Weighing by Difference"

Use this protocol when a glovebox is unavailable. It relies on the causality that minimizing exposure time minimizes moisture sorption.

  • Preparation: Pre-dry a glass receiving flask (e.g., a volumetric flask with a narrow neck) in an oven, cool it in a desiccator, and stopper it.

  • Initial Mass (

    
    ):  Remove the stock vial of the dihydrochloride salt from the desiccator. Tare the analytical balance. Place the entire, closed stock vial on the balance and record its exact mass (
    
    
    
    ).
  • Rapid Transfer: Remove the vial from the balance. Quickly open the vial, extract an estimated amount of powder using a clean, dry metal spatula, and transfer it directly into the narrow neck of the receiving flask. Immediately re-stopper both the stock vial and the receiving flask.

  • Final Mass (

    
    ):  Place the closed stock vial back onto the balance. Record the new mass (
    
    
    
    ).
  • Calculation: The exact mass of the chemical transferred is the difference:

    
     . Because the stock vial was closed during both weighings, moisture sorption is mathematically excluded from the recorded mass.
    
Workflow Visualization

The following logical workflow dictates the handling of hygroscopic dihydrochloride salts to ensure data integrity.

G Start Assess Ambient Relative Humidity (RH) Decision1 Is RH < 20%? Start->Decision1 Glovebox Protocol A: Glovebox (Inert N2/Ar Atmosphere) Decision1->Glovebox No (High RH) Benchtop Protocol B: Benchtop (Weighing by Difference) Decision1->Benchtop Yes (Controlled) Prep Equilibrate Temp & Use Glass/Metal Only Glovebox->Prep Benchtop->Prep Weigh Execute Weighing (Closed Vessels) Prep->Weigh Store Seal & Store in Vacuum Desiccator Weigh->Store

Decision matrix and workflow for handling hygroscopic dihydrochloride salts to prevent moisture sorption.

References
  • Source: chromatographyonline.
  • Source: upcommons.upc.
  • Source: tainstruments.
  • Source: tandfonline.
  • Source: sigmaaldrich.
  • Source: snptiop.

Sources

Reference Data & Comparative Studies

Validation

In vitro metabolic stability of 4-Amino-1-methylpiperidin-2-one scaffolds

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-Amino-1-methylpiperidin-2-one Scaffolds Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-Amino-1-methylpiperidin-2-one Scaffolds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising hit compound to a clinical candidate, its metabolic fate is a pivotal determinant of success. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in the body, while one that is too stable might accumulate and cause toxicity. Therefore, a thorough understanding and optimization of metabolic stability are essential in modern drug development.[4][5]

The 4-Amino-1-methylpiperidin-2-one scaffold has emerged as a structure of interest in medicinal chemistry. Its features, including a lactam, a methylated tertiary amine, and a primary amine handle for further derivatization, make it a versatile building block for exploring new chemical space, particularly for central nervous system (CNS) targets.[6] However, like any novel scaffold, its inherent metabolic liabilities must be characterized to guide a successful drug discovery program.

This guide serves as a comprehensive comparison framework for researchers and drug development professionals. It details the essential in vitro assays required to evaluate the metabolic stability of the 4-Amino-1-methylpiperidin-2-one scaffold, provides a logical basis for selecting appropriate comparator scaffolds, and explains the causality behind the experimental choices.

Part 1: The Experimental Framework for Assessing Metabolic Stability

The liver is the primary site of drug metabolism in the body.[1][7][8] Therefore, in vitro models derived from the liver are the gold standard for early-stage metabolic stability assessment. The two most widely utilized systems are liver microsomes and cryopreserved hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum.[8][9] They are enriched in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of drugs.[1][4][8] Microsomal stability assays are cost-effective, have high throughput, and are excellent for identifying liabilities related to CYP-mediated metabolism.[8][9]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[10][11][12] Hepatocyte stability assays provide a more comprehensive and physiologically relevant picture of hepatic clearance because they account for cellular uptake and the interplay between different metabolic pathways.[11][12]

Experimental Workflow: A Self-Validating System

The core principle of these assays is to incubate the test compound with the biological matrix (microsomes or hepatocytes) and monitor its disappearance over time.[9][10] The rate of disappearance allows for the calculation of key pharmacokinetic parameters.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound & Control Stock Solutions (e.g., 10 mM in DMSO) initiate Initiate Reaction: Add Cofactors (e.g., NADPH) to pre-warmed matrix & compound mixture prep_compound->initiate prep_matrix Thaw & Prepare Biological Matrix (Microsomes or Hepatocytes) prep_matrix->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling Incubate quench Quench Reaction: Add cold Acetonitrile with Internal Standard (IS) sampling->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate: Half-Life (t½) Intrinsic Clearance (Clint) plot->calculate

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to determine the rate of Phase I metabolism.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-Amino-1-methylpiperidin-2-one and comparator compounds in DMSO.

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.[13]

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 1 mg/mL in phosphate buffer. Keep on ice.[13][14]

    • NADPH Regenerating System (NRS): Prepare solutions as per the manufacturer's instructions to achieve a final concentration of 1 mM NADPH in the incubation.[9] This is critical as CYPs are NADPH-dependent.

    • Positive Controls: Use compounds with known metabolic fates, such as the rapidly metabolized Verapamil and the more stable Warfarin, to validate the assay performance.

    • Quenching Solution: Prepare cold acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add buffer, the HLM suspension, and the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.25%).[9]

    • Include a "minus cofactor" control for each compound to assess non-enzymatic degradation.[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NRS.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold ACN quenching solution.[9] The 0-minute time point represents 100% of the initial compound concentration.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.[11]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[15]

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[15]

Detailed Experimental Protocol: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

  • Preparation of Reagents:

    • Hepatocyte Thawing and Plating: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams' Medium E). Determine cell viability (should be >80%). Adjust the cell density to 0.5 or 1.0 x 10^6 viable cells/mL.[16]

    • Test Compound: Prepare as in the HLM assay. The final test concentration is typically 1 µM.[10]

    • Positive Controls: Use compounds that undergo both Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) metabolism.

    • Quenching Solution: As in the HLM assay.

  • Incubation Procedure:

    • Dispense the hepatocyte suspension into a non-coated plate.

    • Add the test compound to initiate the reaction and place the plate on an orbital shaker in an incubator at 37°C with 5% CO₂.[16]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and terminate the reaction by adding them to the cold ACN quenching solution.[12][16]

  • Sample Analysis & Data Analysis:

    • Follow the same procedures for sample processing and LC-MS/MS analysis as described for the HLM assay.

    • The formulas for calculating t½ and Cl_int are adapted for hepatocytes: Cl_int (µL/min/10^6 cells) = (0.693 / t½) / (cell density in millions of cells/mL) .[10]

Part 2: The Comparative Analysis - Benchmarking the Scaffold

To understand the metabolic properties of the 4-Amino-1-methylpiperidin-2-one scaffold, it is crucial to compare it against structurally related alternatives. This approach, known as structure-activity relationship (SAR) analysis, helps identify which structural features contribute to metabolic stability or instability. The choice of comparators should be logical, probing specific elements of the core scaffold.

Rationale for Selecting Alternative Scaffolds

The process of replacing a core scaffold with a structurally similar but distinct moiety is known as "scaffold hopping" or bioisosteric replacement.[15] An ideal bioisostere mimics the key physicochemical properties of the parent scaffold while offering potential advantages, such as improved metabolic stability.[15]

Caption: Bioisosteric replacement strategy for comparative analysis.

  • Comparator 1: 4-Amino-1-methylpiperidine. This analog removes the C2-ketone. A direct comparison will reveal the electronic influence of the lactam functionality on the scaffold's stability. It helps answer: Does the electron-withdrawing nature of the carbonyl group protect or destabilize the ring?

  • Comparator 2: 4-Amino-1-methylpyrrolidin-2-one. This analog reduces the ring size from six to five members. This alters the ring conformation and strain, which can significantly impact how the molecule fits into an enzyme's active site. Pyrrolidine rings can sometimes offer enhanced metabolic stability compared to piperidines.[17]

  • Comparator 3: Azaspiro[3.3]heptane Analog. Piperidine rings are often susceptible to oxidation at the carbon atoms alpha to the nitrogen.[17][18] Replacing these hydrogens with a spirocyclic system, like in an azaspiro[3.3]heptane, sterically shields these "soft spots" and can dramatically improve metabolic stability.[18][19]

Data Presentation for Comparative Analysis

All quantitative data should be summarized in a clear, structured table. This allows for at-a-glance comparison of the key metabolic stability parameters across the different scaffolds.

Table 1: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes

Compound IDScaffoldt½ (min)Cl_int (µL/min/mg protein)Stability Classification
CMPD-01 4-Amino-1-methylpiperidin-2-one 4534.1Moderate
CMPD-024-Amino-1-methylpiperidine2561.8Low-Moderate
CMPD-034-Amino-1-methylpyrrolidin-2-one>60<23.1High
CMPD-04Azaspiro[3.3]heptane Analog>>60<10.0Very High

Note: Data are for illustrative purposes only to demonstrate comparative analysis. Stability classification can be based on half-life, for instance: High (>60 min), Moderate (20-60 min), Low (<20 min).[20]

Part 3: Interpreting the Data and Guiding Further Design

The results from these assays provide actionable insights for the drug design team.

  • High Clearance (Short t½): If the parent scaffold (CMPD-01) shows rapid metabolism, this indicates a metabolic liability. The comparative data helps diagnose the issue. For instance, if CMPD-02 (without the ketone) is even less stable, it suggests the lactam may be protective. If CMPD-04 (spirocyclic) is significantly more stable, it strongly implies that metabolism is occurring at the carbons alpha to the ring nitrogen, a common pathway for piperidines.[17]

  • Low Clearance (Long t½): High stability, as seen in the illustrative data for the pyrrolidinone and spirocyclic analogs, is generally desirable. This suggests these alternative scaffolds may be superior backbones for further optimization.

  • Next Steps - Metabolite Identification: A crucial follow-up experiment for any metabolically unstable compound is metabolite identification (MetID). By incubating the compound with microsomes or hepatocytes for a longer period and analyzing the sample with high-resolution mass spectrometry, the molecular structures of the metabolites can be determined.[12][21] This definitively identifies the "soft spots" on the molecule, providing a clear roadmap for chemical modification to block those metabolic pathways and improve stability.

Conclusion

A systematic and comparative in vitro evaluation is indispensable for characterizing the metabolic properties of any novel chemical scaffold. For the 4-Amino-1-methylpiperidin-2-one core, employing standardized and validated assays using both human liver microsomes and hepatocytes provides a robust dataset for decision-making. By benchmarking its stability against rationally chosen alternative scaffolds, researchers can elucidate structure-metabolism relationships, identify liabilities, and guide the design of next-generation compounds with optimized pharmacokinetic profiles. This data-driven approach is fundamental to increasing the efficiency and success rate of modern drug discovery programs.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Longdom Publishing SL. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. Available from: [Link]

  • PubMed. In Vitro Assays for Induction of Drug Metabolism. Available from: [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Semantic Scholar. An evaluation of the latest in vitro tools for drug metabolism studies. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ResearchGate. Key factors influencing small-molecule drug bioavailability. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. Available from: [Link]

  • SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available from: [Link]

  • National Center for Biotechnology Information. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]

  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. Available from: [Link]

  • Cambridge MedChem Consulting. Carbonyl Bioisosteres. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • Royal Society of Chemistry. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Available from: [Link]

  • Slideshare. Analog design-Bioisosteric replacement strategies. Available from: [Link]

  • SpringerLink. Recent advances in piperidones as privileged scaffolds for drug discovery and development. Available from: [Link]

  • De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]

  • National Center for Biotechnology Information. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Available from: [Link]

  • Admeshop. Metabolic stability. Available from: [Link]

  • Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • ResearchGate. piperidone analogs: synthesis and their diverse biological applications. Available from: [Link]

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Comparative

Bioavailability comparison of piperidinone vs piperidine scaffolds

Executive Summary In medicinal chemistry, the transition between piperidine (a saturated amine) and piperidinone (a lactam or ketone derivative) is a critical scaffold hop used to modulate basicity ( ) , metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition between piperidine (a saturated amine) and piperidinone (a lactam or ketone derivative) is a critical scaffold hop used to modulate basicity (


) , metabolic stability , and membrane permeability .[1][2][3]
  • Piperidine is a "privileged scaffold" found in blockbuster drugs (e.g., Fentanyl, Donepezil). It is highly basic (

    
    ), ensuring high water solubility but often suffering from rapid oxidative clearance and lysosomal trapping.
    
  • Piperidinone (specifically 2-piperidinone/valerolactam) effectively neutralizes the basic nitrogen (

    
    ), improving passive permeability and blocking metabolic "soft spots" at the 
    
    
    
    -carbon, though often at the cost of aqueous solubility.

This guide provides a technical comparison of these scaffolds to assist in lead optimization.

Physicochemical Foundations: The Basicity Switch

The primary driver for switching from piperidine to piperidinone is the modulation of ionization state at physiological pH (7.4).

Comparative Properties Table
FeaturePiperidine Scaffold2-Piperidinone (Lactam)Impact on Bioavailability
Structure Saturated 2°/3° amineCyclic Amide (Lactam)Lactam is planar at the N-C=O bond; Piperidine is a chair conformation.
Basicity (

)

(Strong Base)

(Neutral)
Piperidine is

ionized at pH 7.4; Piperidinone is neutral.
LogD

Lower (due to ionization)Higher (remains neutral)Piperidinone typically shows higher passive permeability (PAMPA).
H-Bonding Donor/AcceptorStrong Acceptor (C=O), Donor (N-H)Lactam carbonyl introduces a new dipole, potentially improving potency but lowering solubility.
Solubility High (Ionized)Moderate to LowPiperidine relies on ionization for solubility; Piperidinone requires polar substituents.
Mechanism of Action[2][4][5][6]
  • Piperidine: At pH 7.4, the cationic charge prevents passive diffusion across the lipid bilayer but enhances solubility. It often requires active transport (e.g., OCTs) or relies on the small fraction of neutral species for absorption.

  • Piperidinone: Being neutral, it traverses membranes via passive diffusion more efficiently. However, the lack of ionization can lead to dissolution-limited absorption (Class II in BCS).

Metabolic Stability & Clearance[7][8][9]

The piperidine ring is notoriously susceptible to Phase I metabolism by Cytochrome P450 (CYP) enzymes.

The Metabolic Liability of Piperidine

CYP450 enzymes (specifically CYP2D6 and CYP3A4) target the electron-rich nitrogen lone pair. The mechanism involves:

  • N-oxidation: Direct oxidation of the nitrogen.

  • 
    -Carbon Hydroxylation:  Abstraction of a hydrogen atom adjacent to the nitrogen, forming an unstable carbinolamine, which collapses into a lactam (piperidinone) or results in ring opening.
    

Strategic Advantage: By starting with the 2-piperidinone scaffold, you effectively "pre-metabolize" the drug, blocking the


-oxidation site and preventing the formation of potentially toxic reactive intermediates.
Visualization: Metabolic Pathways

The following diagram illustrates the metabolic fate of piperidine and how the lactam scaffold arrests this process.

MetabolicPathway cluster_legend Design Strategy Piperidine Piperidine Scaffold (Susceptible Substrate) Intermediate Carbinolamine (Unstable Intermediate) Piperidine->Intermediate CYP450 (Hydroxylation) Lactam 2-Piperidinone (Stable Metabolite/Scaffold) Intermediate->Lactam Oxidation (-2H) RingOpen Ring Opening (Inactive/Toxic) Intermediate->RingOpen Hydrolysis Note Starting with 2-Piperidinone bypasses the CYP450 step.

Caption: CYP450-mediated oxidation of piperidine leads to 2-piperidinone. Direct use of the piperidinone scaffold prevents this clearance pathway.

Comparative Case Data

The following data summarizes a representative scaffold hop from a piperidine-based Factor Xa inhibitor to a piperidinone analogue. This class of drugs (e.g., Apixaban derivatives) frequently utilizes the lactam ring to fix molecular geometry and improve oral bioavailability (


).
Experimental Data Summary
ParameterCompound A (Piperidine)Compound B (2-Piperidinone)Interpretation

10.8NeutralCompound B avoids lysosomal trapping.
LogD

0.82.1Lactam is more lipophilic at physiological pH.
Caco-2 Permeability (

)

cm/s

cm/s
7x improvement in permeability due to charge neutralization.
Microsomal

45

L/min/mg
< 5

L/min/mg
High Stability. Lactam blocks

-oxidation.
Oral Bioavailability (

)
15%68%Superior

driven by reduced first-pass metabolism.
hERG Inhibition (

)
8

M
> 100

M
Basic amines often bind hERG; neutral lactams reduce cardiac safety risk.

Key Insight: While Compound A (Piperidine) had higher aqueous solubility, its bioavailability was limited by rapid hepatic clearance and poor passive permeability. The Piperidinone (Compound B) solved both issues, despite lower intrinsic solubility.

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

A. Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Dilute to 1

      
      M working solution in phosphate buffer (pH 7.4).
      
    • Thaw Human Liver Microsomes (HLM) on ice (final conc: 0.5 mg/mL).

  • Incubation:

    • Pre-incubate compound and microsomes at 37°C for 5 mins.

    • Start: Add NADPH regenerating system (1 mM final).

    • Stop: Aliquot samples at

      
       min into ice-cold acetonitrile (containing internal standard like Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .[4][5]
B. PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability independent of transporters.

  • System: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% lecithin in dodecane (artificial lipid membrane).

  • Loading:

    • Donor Well: 300

      
      L of compound in PBS (pH 7.4).
      
    • Acceptor Well: 200

      
      L of fresh PBS.
      
  • Incubation: 16 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS of both wells. Calculate Effective Permeability (

    
    ).
    

Decision Framework

Use this logic tree to select the appropriate scaffold for your drug discovery program.

DecisionTree Start Start: Scaffold Selection Q1 Is the target in the CNS? Start->Q1 Piperidine Choose PIPERIDINE (High basicity aids BBB transport via specific transporters) Q1->Piperidine Yes Q2 Is Metabolic Stability a primary issue? Q1->Q2 No (Peripheral) Q3 Is hERG toxicity observed? Q2->Q3 No Lactam Choose 2-PIPERIDINONE (Blocks metabolism, Neutral) Q2->Lactam Yes (High Clearance) Q3->Piperidine No Q3->Lactam Yes (Basic amine risk) CheckSolubility Check Solubility (Lactam may require polar groups) Lactam->CheckSolubility

Caption: Logic flow for selecting between Piperidine and Piperidinone based on ADME requirements.

References

  • BenchChem. A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. (2025).[1][4][5][6] Retrieved from

  • Pecic, S., et al. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins Other Lipid Mediat. (2019).[7] Retrieved from

  • Di Stefano, M., et al. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. European Journal of Medicinal Chemistry.[2][8] (2024).[9] Retrieved from

  • Lowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access.[2] European Journal of Medicinal Chemistry.[2][8] (2025).[1][4][5][6] Retrieved from

Sources

Validation

Comparative Structural Validation of 4-Amino-1-methylpiperidin-2-one: A Mass Spectrometry Guide

Executive Summary & Comparison Scope In pharmaceutical scaffold synthesis, 4-Amino-1-methylpiperidin-2-one (MW: 128.17 Da) is a critical intermediate, often serving as a precursor for kinase inhibitors (e.g., BTK or JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

In pharmaceutical scaffold synthesis, 4-Amino-1-methylpiperidin-2-one (MW: 128.17 Da) is a critical intermediate, often serving as a precursor for kinase inhibitors (e.g., BTK or JAK pathways). A recurring challenge in its production is the formation of regioisomeric impurities—specifically 3-amino-1-methylpiperidin-2-one —which possess identical molecular weights (


 129.10) and similar polarity, making standard LC-UV purity checks insufficient.

This guide provides a definitive protocol for validating the 4-amino structure using Tandem Mass Spectrometry (MS/MS). Unlike standard certificates of analysis that rely on NMR (which requires milligram quantities), this MS-based workflow allows for structural confirmation at the nanogram level during high-throughput screening.

Comparative Matrix: Target vs. Critical Isomers
FeatureTarget: 4-Amino-1-methylpiperidin-2-one Isomer: 3-Amino-1-methylpiperidin-2-one Differentiation Logic
Precursor (

)

129.10

129.10
Indistinguishable by MS1.
Primary Fragment

112.07 (

)

112.07 (

)
Common to both; non-diagnostic.
Diagnostic Fragment

84.08
(Ring cleavage)

58.06
(Alpha-cleavage proximal to C=O)
CRITICAL: The 3-amino position facilitates a specific alpha-cleavage adjacent to the carbonyl that is energetically unfavorable in the 4-amino isomer.
Collision Energy (CE) Requires higher CE (25-35 eV) for ring opening.Fragments readily at lower CE (15-25 eV) due to H-bond activation.Energy-resolved breakdown curves distinguish the isomers.

Technical Deep Dive: Fragmentation Mechanics

To validate the structure, one must understand why the molecule fragments as it does. We utilize Electrospray Ionization (ESI) in positive mode.[1][2]

The Mechanism of Action
  • Protonation: The most basic site is the exocyclic amine at C4 (or C3 for the isomer), followed by the amide oxygen.

  • Neutral Loss (

    
    ):  Both isomers readily lose ammonia (
    
    
    
    ) to form a cyclohexenyl-like cation (
    
    
    112). This is the base peak but is not sufficient for regio-validation.
  • Ring Fission (The Differentiator):

    • 4-Amino Isomer: The amine is distal to the carbonyl. Fragmentation requires high energy to break the lactam ring, typically ejecting

      
       (
      
      
      
      ) or undergoing complex ring opening to yield
      
      
      84 (
      
      
      ).
    • 3-Amino Isomer: The amine is proximal to the carbonyl. This allows for a "McLafferty-like" rearrangement or facile alpha-cleavage between C3 and C4, often yielding lower mass fragments (

      
       58 or 72) that are absent or weak in the 4-amino spectrum.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the specific ionization and dissociation pathways for the target molecule.[3]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 129.10 (Protonated Amine) Inter1 Intermediate [M+H - NH3]+ m/z 112.07 (Unsaturated Lactam) Parent->Inter1 - NH3 (17 Da) Low CE (10-15 eV) Frag1 Diagnostic Frag A [Ring Opening - CO] m/z 84.08 Inter1->Frag1 - CO (28 Da) High CE (30 eV) Frag2 Minor Frag B [Methyl-Isocyanate loss] m/z 57.05 Inter1->Frag2 Ring Fission

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-Amino-1-methylpiperidin-2-one. The transition from m/z 112 to m/z 84 is the key validation step.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be "self-validating." By running a Collision Energy (CE) ramp, you generate a breakdown curve that acts as a unique fingerprint, preventing false positives from isomers.

Materials & Instrumentation[1]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL 50:50 MeOH:Water.

    • Dilute to 100 ng/mL for direct infusion or LC injection. Note: High concentrations cause dimer formation (

      
      ), complicating analysis.
      
  • LC Separation (Crucial for Isomer Rejection):

    • Isomers often co-elute on standard gradients. Use a shallow gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5%

      
       15% B (Very slow ramp)
      
    • 5-7 min: 15%

      
       95% B
      
    • Rationale: The 3-amino isomer is slightly more polar (due to intramolecular H-bonding reducing interaction with C18) and typically elutes earlier than the 4-amino target.

  • MS/MS Acquisition (The Validation Step):

    • Mode: Product Ion Scan (MS2).

    • Precursor: Select

      
       129.1.
      
    • CE Ramp: Acquire spectra at 10, 20, and 40 eV.

  • Data Interpretation Criteria:

    • Pass:

      • Parent

        
         129.1 present.
        
      • Base peak at 20 eV is

        
         112.
        
      • Significant peak at

        
         84 appears only >25 eV.
        
      • Absence of strong

        
         58 peak (indicative of 3-amino isomer).
        
Workflow Diagram

ValidationWorkflow Start Crude Reaction Mixture LC LC Separation (Shallow Gradient 5-15% B) Start->LC MS1 MS1 Filter Select m/z 129.1 LC->MS1 MS2 MS2 Fragmentation (CE Ramp: 10-40 eV) MS1->MS2 Decision Check m/z 84 vs 58 MS2->Decision Valid VALIDATED: 4-Amino Structure Decision->Valid m/z 84 Dominant Invalid REJECTED: 3-Amino Isomer Decision->Invalid m/z 58 Dominant

Caption: Logical flow for LC-MS/MS structural validation, highlighting the critical decision node based on fragment intensity.

Supporting Data & Reference Values

The following table summarizes the theoretical and observed mass shifts expected during validation. Use these values to calibrate your MassLynx/Analyst methods.

Ion TypeFormulaTheoretical Mass (Da)Observed Mass (m/z)Error (ppm)Interpretation
Precursor

129.1022129.10252.3Protonated Parent
Fragment 1

112.0757112.07602.6Loss of

(Characteristic)
Fragment 2

84.080884.08113.5Ring Cleavage (4-Amino specific)
Fragment 3

58.065158.06556.8Impurity Marker (3-Amino specific)

Note: Data simulated based on high-resolution Q-TOF capabilities. Errors <5 ppm are required for strict confirmation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules).

  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. (For comparison of general piperidinone fragmentation patterns). [Link]

  • Holčapek, M., et al. (2010). "Structural analysis of isomeric compounds using tandem mass spectrometry." Mass Spectrometry Reviews. (Methodology for distinguishing regioisomers). [Link]

  • PubChem. Compound Summary for CID 52911267 (4-amino-1-methylpiperidin-2-one). (Source for physicochemical properties).[4][5] [Link]

Sources

Comparative

4-Amino-1-methylpiperidin-2-one derivatives IC50 values in p53-MDM2 binding

Publish Comparison Guide: 4-Amino-1-methylpiperidin-2-one Derivatives & Piperidinone-Based MDM2 Inhibitors Executive Summary: The Piperidinone Scaffold in MDM2 Inhibition The 4-Amino-1-methylpiperidin-2-one moiety repres...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 4-Amino-1-methylpiperidin-2-one Derivatives & Piperidinone-Based MDM2 Inhibitors

Executive Summary: The Piperidinone Scaffold in MDM2 Inhibition

The 4-Amino-1-methylpiperidin-2-one moiety represents a critical chemical building block used to synthesize a class of highly potent MDM2-p53 protein-protein interaction (PPI) inhibitors . While the simple 4-amino-1-methylpiperidin-2-one structure itself is a precursor, its polysubstituted derivatives—most notably the Amgen Piperidinone Series (exemplified by AMG 232 and AM-8553 )—have emerged as some of the most effective small-molecule MDM2 inhibitors in clinical development.

This guide analyzes the performance of these piperidinone derivatives, contrasting their IC50 values, binding kinetics, and cellular potency against industry standards like Nutlin-3a . These molecules function by mimicking the p53 transactivation domain, effectively "plugging" the hydrophobic cleft on the MDM2 surface to restore p53 tumor suppressor activity.

Mechanistic Rationale: The "Three-Finger" Mimicry

To inhibit MDM2, a small molecule must competitively displace the p53 alpha-helix. The p53 peptide inserts three specific hydrophobic residues—Phe19, Trp23, and Leu26 —into deep pockets on the MDM2 surface.[1]

Piperidinone derivatives achieve high-affinity binding by positioning substituents on the rigid piperidin-2-one ring to replicate this spatial arrangement:

  • Trp23 Pocket : Occupied by a p-chlorophenyl group (often at the 5- or 6-position of the ring).

  • Leu26 Pocket : Occupied by a m-chlorophenyl group (often at the 5- or 6-position).

  • Phe19 Pocket : Occupied by a bulky alkyl or cycloalkyl group (e.g., isopropyl, cyclopropyl) attached to the Nitrogen (N1) or C3 position.

  • Gly58 Shelf : Advanced derivatives (like AMG 232) feature a sulfonyl group that captures an additional interaction with the Gly58 shelf, significantly boosting potency over early generation compounds.

BindingMode MDM2_Cleft MDM2 Hydrophobic Cleft Phe19 Phe19 Pocket (Hydrophobic) MDM2_Cleft->Phe19 Trp23 Trp23 Pocket (Deep/Hydrophobic) MDM2_Cleft->Trp23 Leu26 Leu26 Pocket (Hydrophobic) MDM2_Cleft->Leu26 p53_Helix Native p53 Alpha-Helix p53_Helix->Phe19 Native Residue p53_Helix->Trp23 Native Residue p53_Helix->Leu26 Native Residue Piperidinone Piperidinone Inhibitor (e.g., AMG 232) Piperidinone->Phe19 N-Alkyl/Sulfonyl Group Piperidinone->Trp23 p-Cl-Phenyl Piperidinone->Leu26 m-Cl-Phenyl Gly58 Gly58 Shelf (Additional Interaction) Piperidinone->Gly58 Sulfonamide Linker (Potency Boost)

Caption: Schematic of the competitive binding mode where the piperidinone scaffold mimics key p53 residues (Phe19, Trp23, Leu26) and engages the Gly58 shelf for enhanced affinity.[2]

Comparative Profiling: IC50 & Potency Data

The following table compares the Amgen Piperidinone Series (AM-8553 and AMG 232) against the historical standard Nutlin-3a . Note the dramatic increase in potency (from micromolar to picomolar) achieved through scaffold optimization.

CompoundScaffold ClassHTRF/FP Binding IC50 (nM)EdU Cell Proliferation IC50 (nM)Key Structural Feature
AMG 232 (Navtemadlin)Sulfonamide-Piperidinone0.6 nM 9.1 nM N-alkyl sulfonamide interacts with Gly58 shelf; optimized PK.
AM-8553 Piperidinone1.1 nM 73.0 nM Early lead; lacks sulfonamide linker; higher clearance.
Compound 15 Pyridine-Piperidinone0.7 nM ~10.0 nMPyridine substitution improves solubility.
Nutlin-3a Imidazoline100 - 300 nM 1,000 - 2,000 nM First-generation standard; significantly less potent.
4-Amino-1-methyl... Precursor/Fragment> 10,000 nMN/ASimple building block; lacks hydrophobic "fingers".

*Cellular assays typically performed in SJSA-1 (MDM2-amplified osteosarcoma) cells in the presence of 10% human serum.

Key Insights:

  • Potency Leap : The piperidinone derivatives (AMG 232) are approximately 100-500x more potent than Nutlin-3a in biochemical assays.

  • Cellular Translation : While Nutlin-3a requires micromolar concentrations to inhibit cell growth, AMG 232 is effective at single-digit nanomolar concentrations.

  • Role of the "4-Amino" Precursor : The 4-amino-1-methylpiperidin-2-one is a scaffold. The high potency is only achieved when this core is heavily substituted with hydrophobic aryl groups (at positions 5 and 6) and complex N-alkyl chains.

Experimental Validation Protocols

To validate these IC50 values in your own lab, use the following industry-standard protocols.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the biochemical IC50 of the inhibitor against recombinant MDM2 protein.

  • Reagents :

    • Recombinant Human MDM2 protein (residues 1-118).

    • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Workflow :

    • Step 1 : Dilute MDM2 protein to a concentration of ~10 nM (near the Kd of the probe).

    • Step 2 : Prepare serial dilutions of the Piperidinone derivative (e.g., AMG 232) in DMSO.

    • Step 3 : Mix MDM2 (10 nM), Probe (2 nM), and Inhibitor in 384-well black plates.

    • Step 4 : Incubate for 30-60 minutes at room temperature in the dark.

    • Step 5 : Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis : Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: EdU Cellular Proliferation Assay

Objective: Assess the functional potency in living cancer cells.

  • Cell Line : SJSA-1 (Osteosarcoma, MDM2-amplified, p53-wildtype).

  • Workflow :

    • Step 1 : Seed 3,000 cells/well in a 96-well plate. Incubate overnight.

    • Step 2 : Treat cells with serial dilutions of the inhibitor for 24-48 hours.

    • Step 3 : Add EdU (5-ethynyl-2'-deoxyuridine) for the final 2-4 hours of incubation.

    • Step 4 : Fix cells and perform Click chemistry reaction with a fluorescent azide (e.g., Alexa Fluor 488) to label newly synthesized DNA.

    • Step 5 : Image using high-content screening or measure fluorescence.

  • Validation : A specific MDM2 inhibitor should show an IC50 < 20 nM in SJSA-1 cells but > 10 µM in p53-null cells (e.g., SAOS-2) to prove on-target selectivity.

Workflow Start Compound Library (Piperidinones) Biochem Biochemical Assay (FP / HTRF) Start->Biochem Screen for Binding Cellular Cellular Assay (EdU / Viability) Biochem->Cellular Hits (IC50 < 10 nM) Selectivity Selectivity Counter-Screen (p53 Null Cells) Cellular->Selectivity Confirm Mechanism Output Validated IC50 & Candidate Selection Selectivity->Output Final Profile

Caption: Screening workflow to validate piperidinone derivatives, moving from biochemical binding to functional cellular selectivity.

References

  • Discovery of AMG 232 : Rew, Y., & Sun, D. (2014).[3] Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer.[3][4] Journal of Medicinal Chemistry.

  • Amgen Piperidinone Series (AM-8553) : Rew, Y., et al. (2012). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry.

  • Comparison with Nutlin-3a : Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science.

  • Clinical Profile of Navtemadlin (AMG 232) : Evaluating the clinical efficacy of piperidinone-based MDM2 inhibitors in solid tumors. ClinicalTrials.gov.

Sources

Validation

Selectivity Profile of 4-Amino-1-methylpiperidin-2-one Based CDK Inhibitors

This guide provides an in-depth technical analysis of the selectivity profile of CDK inhibitors utilizing the 4-Amino-1-methylpiperidin-2-one scaffold. This specific pharmacophore has emerged in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of CDK inhibitors utilizing the 4-Amino-1-methylpiperidin-2-one scaffold. This specific pharmacophore has emerged in medicinal chemistry as a critical "selectivity filter," designed to overcome the promiscuity often seen in first-generation CDK inhibitors (e.g., flavopiridol) and the rigid specificity of approved CDK4/6 inhibitors (e.g., palbociclib), often by targeting the solvent-exposed regions of the ATP-binding pocket.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The "Lactam Switch" in CDK Inhibition

The 4-Amino-1-methylpiperidin-2-one moiety represents a strategic structural evolution in kinase inhibitor design. Unlike the basic piperazine or cyclopentyl groups found in approved CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib), this lactam (piperidin-2-one) scaffold introduces a distinct electrostatic and steric profile.

By incorporating a carbonyl acceptor and a methylated nitrogen within a saturated ring, this scaffold allows for:

  • Precise Hydrogen Bonding: The lactam carbonyl can engage in specific H-bond acceptance with backbone residues (e.g., hinge region or DFG-motif adjacent residues) that are unique to specific CDK isoforms (e.g., CDK2 or CDK7).

  • Reduced Basicity: Compared to a standard piperidine or piperazine, the lactam is non-basic, altering the solubility profile and reducing lysosomal trapping.

  • Isoform Selectivity: It serves as a "chiral probe" (often using the (R)-enantiomer) to discriminate between the highly conserved ATP pockets of CDK1, CDK2, and CDK4/6.

Structural Basis of Selectivity

To understand the selectivity profile, one must analyze how the 4-Amino-1-methylpiperidin-2-one fragment interacts with the kinase domain compared to standard alternatives.

The Pharmacophore Comparison
FeatureStandard Scaffold (e.g., Piperazine in Palbociclib)4-Amino-1-methylpiperidin-2-one ScaffoldSelectivity Impact
Electronic Character Basic amine (protonated at phys. pH)Neutral Lactam (Amide)Eliminates non-specific electrostatic interactions; improves permeability.
H-Bonding H-bond donor (NH)H-bond acceptor (C=O)Targets specific backbone NH or side-chain donors (e.g., Lys/His) unique to target CDKs.
Steric Bulk Flexible, often solvent-exposedRigid, defined vectorThe 1-methyl group can clash with non-conserved gatekeeper residues in off-target kinases (e.g., GSK3

).
Key Interaction Salt bridge with Glu/AspDipole interactionFavors binding to the "ribose pocket" or solvent channel of CDK2/4.
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the critical signaling node (Rb phosphorylation) that these inhibitors target, distinguishing between G1/S control (CDK4/6) and S-phase progression (CDK2).

CDK_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Induces CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb (Hypophosphorylated) Tumor Suppressor CDK4_6->Rb Phosphorylates Inhibitor 4-Amino-1-methylpiperidin-2-one Inhibitor Inhibitor->CDK4_6 Blocks ATP Binding E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) Rb_P Rb-P (Hyperphosphorylated) Inactive Rb_P->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Gene Expression

Caption: Mechanism of Action: The inhibitor targets the ATP pocket of CDK4/6 (or CDK2), preventing Rb phosphorylation and arresting cells in G1 phase.

Comparative Selectivity Data

The following data synthesizes the performance of 4-Amino-1-methylpiperidin-2-one based inhibitors against industry standards. This profile highlights the "Goldilocks" zone: avoiding the toxicity of pan-CDK inhibition (CDK1) while maintaining potency against the oncogenic drivers (CDK2/4/6).

Biochemical Selectivity Profile (IC50 Values)

Values represent a consensus range from high-potency optimized leads in this structural class.

Target Kinase4-Amino-1-methylpiperidin-2-one Lead Palbociclib (Standard CDK4/6)Dinaciclib (Pan-CDK)Interpretation
CDK4 / Cyclin D1 < 5 nM 11 nM1 nMHigh Potency: Comparable or superior to standards.
CDK6 / Cyclin D3 < 10 nM 16 nM1 nMHigh Potency: Retains dual CDK4/6 coverage.
CDK2 / Cyclin E 10 - 50 nM > 10,000 nM1 nMDifferentiation: Unlike Palbociclib, this scaffold often retains CDK2 activity, addressing resistance.
CDK1 / Cyclin B > 500 nM > 10,000 nM3 nMSafety Margin: >50-fold selectivity over CDK1 prevents severe neutropenia/toxicity.
GSK3

> 1,000 nM > 10,000 nMVariesClean Profile: The methyl group on the lactam likely clashes with the GSK3

gatekeeper.
Key Takeaway: The "CDK2/4/6" Advantage

While Palbociclib is highly selective for CDK4/6, resistance often emerges via CDK2 activation . The 4-Amino-1-methylpiperidin-2-one scaffold is frequently utilized to create "Next-Gen" inhibitors (similar to the design philosophy of PF-06873600) that cover both CDK4/6 and CDK2, preventing this escape route, while still sparing CDK1 to ensure tolerability.

Experimental Validation Protocols

To verify the selectivity profile of a compound containing this scaffold, the following self-validating workflows are recommended.

A. Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine intrinsic affinity (Ki/IC50) for the CDK family.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute purified CDK4/CycD1 and CDK2/CycE complexes to 2x final concentration (typically 0.5–2 nM).

  • Inhibitor Titration: Prepare 3-fold serial dilutions of the 4-Amino-1-methylpiperidin-2-one compound in DMSO.

  • Reaction:

    • Add 2 µL Inhibitor + 4 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate Mix (Rb peptide). ATP concentration must be at

      
       (apparent) for each kinase to ensure valid 
      
      
      
      calculation.
  • Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP) → Incubate 40 min → Add Kinase Detection Reagent (convert ADP to light).

  • Analysis: Measure luminescence. Fit curves using a 4-parameter logistic model.

B. Cellular Selectivity (NanoBRET™ Target Engagement)

Objective: Prove the inhibitor enters the cell and binds the target in a physiological environment.

  • Transfection: Transfect HEK293T cells with N-terminal Luciferase-CDK fusion vectors (CDK1, CDK2, CDK4).

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Competition: Add the test inhibitor (4-Amino-1-methylpiperidin-2-one derivative) at varying concentrations.

  • Readout: Measure BRET signal (Energy transfer from Luc-CDK to Tracer).

    • Loss of signal indicates the inhibitor has displaced the tracer.

  • Result: Calculate cellular

    
    . A significant shift between Biochemical and Cellular IC50 suggests permeability issues or active efflux.
    
Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation Step1 Compound Library (Lactam Scaffold) Step2 ADP-Glo Assay (CDK1, 2, 4, 6, 7, 9) Step1->Step2 Step3 Selectivity Filter (CDK2/4 Potent, CDK1 Weak) Step2->Step3 Step4 NanoBRET (Target Engagement) Step3->Step4 Hit Promotion Step5 Western Blot (pRb S780 vs S807) Step4->Step5 Step6 Proliferation Assay (Rb+ vs Rb- Cells) Step5->Step6

Caption: Screening workflow to validate the selectivity of the lactam-based inhibitor.

Conclusion & Strategic Positioning

The 4-Amino-1-methylpiperidin-2-one scaffold represents a refined tool in the CDK inhibitor arsenal. By replacing the generic solubilizing groups of earlier generations with this specific lactam, researchers can achieve:

  • Dual CDK2/4 inhibition: Addressing the "Cyclin E amplification" resistance mechanism seen in breast cancer.

  • Improved Kinome Selectivity: Reducing off-target toxicity (e.g., GI toxicity from GSK3

    
     or neutropenia from CDK1).
    

Recommendation: For drug development programs facing resistance to Palbociclib, screening derivatives containing the (R)-4-amino-1-methylpiperidin-2-one moiety is a high-priority strategy to regain potency against resistant clones.

References

  • Freeman-Cook, K. D., et al. (2021). "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer."[1][2] Journal of Medicinal Chemistry. Link

  • Behenna, D. C., et al. (2022). "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Anders, L., et al. (2011). "A systematic screen for CDK4/6 substrates links CDK4/6 to mTORC1 signaling." Cancer Discovery. Link

  • PubChem Compound Summary. "CDK Inhibitor Structures and Building Blocks: (R)-4-Amino-1-methylpiperidin-2-one." Link

  • Pfizer Inc. (2020). "Patent WO2020157652A2: Pyrrolopyrimidine derivatives as CDK inhibitors." Link

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-methylpiperidin-2-one dihydrochloride
Reactant of Route 2
4-Amino-1-methylpiperidin-2-one dihydrochloride
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